molecular formula C14H12O2 B1664615 4-Methoxybenzophenone CAS No. 611-94-9

4-Methoxybenzophenone

Cat. No.: B1664615
CAS No.: 611-94-9
M. Wt: 212.24 g/mol
InChI Key: SWFHGTMLYIBPPA-UHFFFAOYSA-N
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Description

4-Methoxybenzophenone is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHGTMLYIBPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209995
Record name 4-Methoxybenzophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-94-9
Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-methoxybenzophenone
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Record name 4-METHOXYBENZOPHENONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxybenzophenone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methoxybenzophenone. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are also provided, along with visualizations of key chemical processes.

Chemical Structure and Identification

This compound, also known as (4-methoxyphenyl)(phenyl)methanone, is an aromatic ketone. Its structure consists of a benzoyl group attached to an anisole (B1667542) (methoxybenzene) ring at the para-position relative to the methoxy (B1213986) group.

IdentifierValue
IUPAC Name (4-methoxyphenyl)(phenyl)methanone[1]
CAS Number 611-94-9[1]
Molecular Formula C₁₄H₁₂O₂[1]
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1]
InChI InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3[1]

Physicochemical Properties

This compound is a white to yellow-orange crystalline solid at room temperature. It is insoluble in water but soluble in many organic solvents.[2]

PropertyValue
Molecular Weight 212.24 g/mol [1]
Melting Point 60-63 °C[3]
Boiling Point 354-356 °C[3]
Appearance White to yellow-orange crystalline solid
Solubility Insoluble in water

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet for the methoxy group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.83m2HProtons ortho to the carbonyl on the unsubstituted phenyl ring
~7.75m2HProtons ortho to the carbonyl on the methoxy-substituted phenyl ring
~7.56m1HProton para to the carbonyl on the unsubstituted phenyl ring
~7.47t2HProtons meta to the carbonyl on the unsubstituted phenyl ring
~6.96dd2HProtons meta to the carbonyl on the methoxy-substituted phenyl ring
~3.88s3HMethoxy group protons (-OCH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~195.6Carbonyl carbon (C=O)
~163.2Carbon bearing the methoxy group
~138.3Quaternary carbon of the unsubstituted phenyl ring
~132.6Carbons ortho to the carbonyl on the methoxy-substituted phenyl ring
~131.9Para carbon of the unsubstituted phenyl ring
~130.1Quaternary carbon of the methoxy-substituted phenyl ring
~129.8Ortho carbons of the unsubstituted phenyl ring
~128.2Meta carbons of the unsubstituted phenyl ring
~113.6Meta carbons of the methoxy-substituted phenyl ring
~55.5Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Bond Vibration
~1650C=O (carbonyl) stretching
~1600, ~1575, ~1500C=C (aromatic) stretching
~1250C-O-C (asymmetric ether) stretching
~1030C-O-C (symmetric ether) stretching
~3050C-H (aromatic) stretching
~2950, ~2850C-H (aliphatic, -OCH₃) stretching
UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong UV absorption, a property that is exploited in its application as a UV filter. In methanol, it typically shows a maximum absorption (λmax) around 286 nm.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This method involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add a solution of benzoyl chloride in dichloromethane dropwise to the cooled suspension with stirring.

  • After the addition is complete, add a solution of anisole in dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Friedel_Crafts_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Suspend AlCl3 in DCM (Inert Atmosphere, 0°C) add_benzoyl_chloride Add Benzoyl Chloride in DCM (dropwise) setup->add_benzoyl_chloride add_anisole Add Anisole in DCM (dropwise, 0-5°C) add_benzoyl_chloride->add_anisole stir Stir at Room Temperature (Monitor by TLC) add_anisole->stir quench Quench with Ice/HCl stir->quench separate Separate Organic Layer quench->separate wash Wash with HCl, H2O, NaHCO3, Brine separate->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Green Synthesis Approach

An environmentally benign method for the synthesis of this compound involves the acylation of anisole with benzoic acid using a solid acid catalyst, such as tungstophosphoric acid supported on MCM-41. This approach avoids the use of stoichiometric amounts of Lewis acids and hazardous chlorinated solvents.[3]

General Procedure:

  • A mixture of anisole, benzoic acid, and the solid acid catalyst is heated in a solvent-free system or a high-boiling point, non-chlorinated solvent.

  • The reaction is carried out at an elevated temperature for a specified period.

  • After the reaction, the solid catalyst is separated by filtration.

  • The product is isolated from the reaction mixture, typically by distillation or crystallization.

This method offers advantages in terms of catalyst recyclability and reduced waste generation.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation reactants1 Benzoyl Chloride + AlCl3 acylium_ion Acylium Ion Intermediate [Ph-C≡O]⁺ + AlCl4⁻ reactants1->acylium_ion reactants2 Anisole + Acylium Ion sigma_complex Resonance-Stabilized Sigma Complex reactants2->sigma_complex deprotonation Sigma Complex + AlCl4⁻ product_formation This compound + HCl + AlCl3 deprotonation->product_formation

Caption: Mechanism of Friedel-Crafts Acylation.

Applications in Research and Drug Development

This compound has several important applications:

  • UV Absorber: Due to its ability to absorb UVA radiation, it is used as a UV filter in sunscreens and cosmetics to protect the skin from sun damage.[2] It is also used as a photostabilizer in plastics and coatings to prevent degradation from UV exposure.[2]

  • Photoinitiator: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.

  • Synthetic Intermediate: It serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including some that may have pharmaceutical applications.

  • Plant Growth Regulation: Analogues of this compound have been shown to exhibit plant growth-regulating activities.

Safety and Handling

This compound is a combustible solid and may cause skin, eye, and respiratory irritation.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask, should be worn when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] In case of a spill, avoid generating dust and clean up immediately.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][5]

References

An In-depth Technical Guide to 4-Methoxybenzophenone and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzophenone, a widely utilized organic compound. The document details its chemical synonyms, physical and chemical properties, synthesis protocols, and key applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing.

  • (4-Methoxyphenyl)(phenyl)methanone[1][2][3]

  • 4-Benzoylanisole[1][3][4][5]

  • p-Methoxybenzophenone[1][2][3][6]

  • Phenyl p-anisyl ketone[1][3]

  • Benzophenone, 4-methoxy-[1][2][4]

  • Methanone, (4-methoxyphenyl)phenyl-[1][2][4]

  • NSC 2194[1][4]

  • p-Benzoylanisole[4]

  • 4-Methoxydibenzoyl[4]

  • phenylp-anisylketone[4]

  • p-methoxybenzylphenyl[4]

Chemical Identifiers:

IdentifierValue
CAS Number 611-94-9[1][4][5][6]
Molecular Formula C14H12O2[1][4][6]
Molecular Weight 212.24 g/mol [1][2]
InChI Key SWFHGTMLYIBPPA-UHFFFAOYSA-N[1][2][4]
SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1][2][4]
PubChem CID 69146[1][6]
EC Number 210-285-5[1][7]
MDL Number MFCD00008403[1][4][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.

PropertyValueSource
Appearance White to yellow-orange crystalline solid[4][6][7]
Melting Point 60-63 °C[4][7]
Boiling Point 354-356 °C[4][6]
Density 1.108 g/cm³ (estimate)[4][7]
Solubility Insoluble in water; soluble in methanol (B129727) and other organic solvents.[4][6][7]
Flash Point 155.7 °C[7]
Refractive Index 1.6000 (estimate)[4]
Storage Temperature Room Temperature, sealed in dry conditions.[4][5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride.

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Anisole Anisole (C7H8O) AlCl3 Aluminum Chloride (AlCl3) BenzoylChloride Benzoyl Chloride (C7H5ClO) Product This compound (C14H12O2) AlCl3->Product Friedel-Crafts Acylation HCl Hydrogen Chloride (HCl)

Caption: Friedel-Crafts acylation of anisole with benzoyl chloride.

The following protocol is a detailed procedure for the synthesis of this compound in a laboratory setting.[8]

Materials:

Procedure:

  • Dissolve anisole and benzoyl chloride in 200 mL of hexane in a suitable reaction vessel and stir at room temperature.

  • Slowly add anhydrous aluminum chloride to the mixture over a period of 15 minutes.

  • Continue stirring the reaction mixture for an additional 15 minutes.

  • Decant the hexane, and carefully hydrolyze the resulting viscous residue with 200 mL of a mixture of ice and dilute hydrochloric acid.

  • Extract the organic fraction with dichloromethane.

  • Wash the resulting dichloromethane solution with water.

  • Remove the dichloromethane using a rotary evaporator, which will leave an oily product that solidifies upon standing.

  • Break up the solidified product, wash it with two 50 mL portions of pentane, and then dry it to yield this compound.

Applications

This compound has several important applications across various industries, primarily due to its ability to absorb UV radiation.

  • UV Filter: It is a crucial ingredient in sunscreens and other personal care products, protecting the skin from harmful UV radiation.[6]

  • Photostabilizer: In the production of plastics and coatings, it acts as a stabilizer to prevent UV degradation, thereby improving the durability and longevity of the materials.[6]

  • Photoinitiator: It is used as a photoinitiator in UV-curing applications, such as in inks, adhesives, and coatings.[4][7]

  • Pharmaceutical Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical research.[6]

  • Flavor and Fragrance Industry: It is used to create specific scent profiles in perfumes and other scented products.[6]

The following diagram illustrates the workflow of its primary application as a UV absorber.

G UV UV Radiation Skin Skin / Material UV->Skin Potential Damage Product Product with This compound UV->Product Absorption UV Absorption Product->Absorption Protection Protection from UV Damage Absorption->Protection Protection->Skin

Caption: Mechanism of UV protection by this compound.

Spectral Data

A summary of the key spectral data for this compound is provided in the table below. This information is essential for its identification and characterization.

Spectral Data TypeKey Features
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
IR Spectroscopy Spectral data available.[1]
Mass Spectrometry (GC-MS) Major peaks at m/z 135, 212, 213, 105, 77.[1]
UV-Vis Spectroscopy Spectral data available, confirming its UV absorption properties.[1]

Safety and Handling

This compound is classified as an irritant.[1][4] The following GHS hazard statements apply:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Proper personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It should be stored in a well-ventilated place and the container kept tightly closed.

References

p-Anisyl phenyl ketone physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Constants of p-Anisyl Phenyl Ketone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a comprehensive overview of the core physical constants of p-Anisyl phenyl ketone, also known as 4-Methoxybenzophenone. The information is presented with clarity and detail, including experimental methodologies and visual workflows to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

p-Anisyl phenyl ketone is a versatile organic compound with the chemical formula C₁₄H₁₂O₂.[1][2][3] It is recognized for its utility as a UV filter in sunscreens and cosmetics, and as a photostabilizer in plastics and coatings.[1] Its molecular structure and properties make it a subject of interest in various research and industrial applications.

Quantitative Physical Data

The following tables summarize the key physical constants of p-Anisyl phenyl ketone, providing a consolidated reference for laboratory use.

Identifier Value Source(s)
IUPAC Name (4-methoxyphenyl)(phenyl)methanone[4][5][6]
Synonyms This compound, p-Benzoylanisole[1][3][4]
CAS Number 611-94-9[1][2][3]
Molecular Formula C₁₄H₁₂O₂[1][2][3]
Molecular Weight 212.25 g/mol [1][6][7]
Physical Constant Value Source(s)
Appearance White to yellow-orange crystalline solid[1][3][8]
Melting Point 58-63 °C[2][3][7][8]
Boiling Point 354-356 °C (at 760 mmHg)[1][2][3][7]
193 °C (at 3 mmHg)
Density ~1.108 g/cm³[2][3]
Flash Point 155.7 °C[2]
Refractive Index ~1.568[2][3]
Solubility Solvent Source(s)
Insoluble Water[3][4][6]
Soluble Organic solvents, Ethanol, Ether[1][6]

Experimental Protocols

Accurate determination of physical constants is crucial for compound identification and purity assessment.[9] The following sections detail standard laboratory protocols for measuring the melting and boiling points of p-Anisyl phenyl ketone.

Melting Point Determination

The melting point is the temperature range over which a solid transitions into a liquid.[10] For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[9] Impurities tend to lower the melting point and broaden the range.[9][11]

Methodology:

  • Sample Preparation: A small amount of the p-Anisyl phenyl ketone is finely crushed into a powder.[11] The open end of a capillary tube is pushed into the powder and tapped gently to pack 2-3 mm of the sample into the sealed end.[10][12]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp or DigiMelt unit.[9][12]

  • Heating: The sample is heated rapidly to a temperature about 10-20°C below the expected melting point.[10][11] The heating rate is then reduced to a slow rate of approximately 1-2°C per minute to ensure thermal equilibrium.[9][11]

  • Observation and Recording: The temperature at which the first liquid drop appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[10]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Crush Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat (~10-20°C below MP) C->D E Slow Heat (1-2°C / min) D->E F Observe & Record Melting Range E->F G T_start: First liquid T_end: All liquid F->G

Diagram 1: Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] It is a key indicator of a substance's volatility and purity.[14]

Methodology (Thiele Tube Method):

  • Sample Preparation: A small volume (e.g., 0.5 mL) of the substance is placed into a small test tube (Durham tube).[15] A capillary tube, sealed at one end, is placed into the test tube with its open end down.[15]

  • Apparatus Setup: The test tube assembly is attached to a thermometer. This unit is then placed into a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil), ensuring the sample is immersed but the test tube opening is above the oil level.[14][15]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[14] As the temperature rises, air trapped in the capillary tube will bubble out.[15] Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating the sample's vapor has displaced the air.[14][15]

  • Observation and Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][15]

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_result Result A Fill Durham Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer & Place in Oil B->C D Heat Gently C->D E Observe Rapid Bubbles D->E F Remove Heat & Cool E->F G Record Temperature when liquid enters capillary F->G

Diagram 2: Workflow for Boiling Point Determination (Thiele Tube).

References

In-Depth Technical Guide: Safety Data for (4-methoxyphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (4-methoxyphenyl)(phenyl)methanone (CAS 611-94-9), also known as 4-methoxybenzophenone. The information is compiled from various safety data sheets (SDS) and toxicological resources to support researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical and Physical Properties

(4-methoxyphenyl)(phenyl)methanone is a white to light yellow crystalline solid.[1] It is utilized as a UV filter in sunscreens and cosmetics and as a photostabilizer in plastics and coatings.[1][2] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 611-94-9[1][2][3][4]
Molecular Formula C₁₄H₁₂O₂[2]
Molecular Weight 212.24 g/mol - 212.25 g/mol [2][4][5]
Melting Point 58 - 63 °C[2][3][4]
Boiling Point 354 - 356 °C[2][3][4]
Purity ≥ 97%[2][4]
Appearance Light yellow, white powder[2][3]
Odor Odorless[3]
Solubility Insoluble in water.[6] Soluble in organic solvents like ethanol (B145695) and acetone.[1][1][6]

Toxicological Data

The toxicological profile of (4-methoxyphenyl)(phenyl)methanone is not extensively detailed in publicly available literature. However, an acute oral toxicity study has been reported.

EndpointValueSpeciesRouteSource
LD50 (Lethal Dose, 50%) 5 g/kgRatOral[7]

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance has been associated with the following hazard statements based on notifications to the European Chemicals Agency (ECHA):

  • H315: Causes skin irritation.[5][8]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation.[5][8]

Ecotoxicological Data

There is currently no specific quantitative ecotoxicological data available for (4-methoxyphenyl)(phenyl)methanone in the reviewed sources. Safety data sheets frequently state "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates.[9][10]

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the generation of safety data.

Acute Oral Toxicity Testing

The acute oral toxicity of a substance is typically determined using one of the OECD test guidelines: 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[3] These methods are designed to estimate the LD50 of a substance and classify it according to the GHS.[3]

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a limited number of animals.[9]

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[5]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a controlled temperature (22°C ± 3°C) and relative humidity (30-70%).[5] They are fasted prior to dosing.[11]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[5][11] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[3]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[5]

  • Data Analysis: The LD50 is not calculated directly, but the substance is classified into a toxicity class based on the observed mortality at specific dose levels.[3]

Skin Irritation Testing

Skin irritation is the production of reversible inflammatory changes in the skin following the application of a test substance.[2] The potential for a chemical to cause skin irritation can be assessed using in vivo (OECD 404) or in vitro (OECD 439) methods.[2][4]

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method uses a three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[2][12]

  • Test System: Commercially available Reconstructed Human Epidermis (RhE) models are used.[1]

  • Procedure:

    • A fixed dose of the test substance is applied topically to the surface of the RhE tissue.[1]

    • After a defined exposure period (e.g., 42 minutes), the substance is removed by washing.[13]

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).[13]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay.[12] In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified.[12]

  • Classification: A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50% of the negative control.[1][14]

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance, from initial identification to risk characterization.

ChemicalSafetyAssessment cluster_0 1. Substance Identification cluster_1 2. Hazard Identification cluster_2 3. Exposure Assessment cluster_3 4. Risk Characterization substance_id Identify Substance (e.g., (4-methoxyphenyl)(phenyl)methanone) physchem Characterize Phys-Chem Properties substance_id->physchem lit_review Literature Review & Data Mining physchem->lit_review tox_profile Toxicological Profile (Acute, Chronic, etc.) exposure_scenarios Identify Exposure Scenarios (Occupational, Consumer) tox_profile->exposure_scenarios ecotox_profile Ecotoxicological Profile tox_testing In vivo / In vitro Testing (e.g., OECD Guidelines) tox_testing->tox_profile lit_review->tox_profile lit_review->ecotox_profile exposure_quant Quantify Exposure Levels (Dose, Duration, Frequency) exposure_scenarios->exposure_quant risk_calc Calculate Risk (Hazard vs. Exposure) exposure_quant->risk_calc risk_management Risk Management Measures (PPE, Exposure Limits) risk_calc->risk_management

Caption: Logical workflow for chemical safety assessment.

References

4-Methoxybenzophenone: A Technical Chronicle of its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzophenone, a significant derivative of the benzophenone (B1666685) scaffold, has carved a niche in various scientific and industrial domains since the foundational principles of its synthesis were established. This guide provides a comprehensive overview of its history, rooted in the discovery of the Friedel-Crafts reaction, its primary synthetic methodologies, and its evolution into a key component in photochemistry and materials science. The document details established experimental protocols, presents its physicochemical properties in a structured format, and visualizes the core synthetic pathway. This technical reference is intended for professionals in chemical research and drug development who require a deep understanding of this versatile compound.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of one of the most powerful tools in organic synthesis: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Mason Crafts discovered that a Lewis acid, such as aluminum chloride (AlCl₃), could catalyze the electrophilic substitution of aromatic compounds with alkyl halides or acyl halides. This breakthrough provided a direct method for forming carbon-carbon bonds to an aromatic ring.

While the exact date for the first synthesis of this compound is not precisely documented, it was an early and logical extension of the initial work on the parent compound, benzophenone. Benzophenone itself was synthesized via the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride.[1] By substituting benzene with a more electron-rich, activated aromatic compound like anisole (B1667542) (methoxybenzene), chemists were able to readily synthesize this compound.

The compound's industrial and commercial significance grew with the advancement of polymer chemistry and cosmetics. Its ability to absorb ultraviolet radiation led to its adoption as a UV filter in various applications, a history that traces back to the development of the first commercial sunscreens. The first UVB filters were developed in 1928, with more advanced UVA filters, for which benzophenone derivatives are particularly suited, emerging around 1980.[2][3][4] Concurrently, its photochemical properties were harnessed, establishing its role as a Type II photoinitiator for UV curing processes in inks, coatings, and adhesives.[5]

Physicochemical and Spectroscopic Data

The utility of this compound is defined by its distinct physical and chemical properties. These characteristics are crucial for its application in various formulations and synthetic procedures.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 611-94-9[1][6]
Molecular Formula C₁₄H₁₂O₂[1][6]
Molecular Weight 212.24 g/mol [6]
Appearance White to pale yellow crystalline solid[1][7]
Melting Point 59-63 °C[1][6]
Boiling Point 354-356 °C[1][6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), acetone, dichloromethane)[7][8]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Wavenumbers/ShiftsReference(s)
Infrared (IR) Strong C=O stretch (~1650 cm⁻¹), C-O-C stretch (~1250 cm⁻¹, ~1030 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹)[9][10]
¹H NMR (CDCl₃) δ ~3.8 (s, 3H, -OCH₃), δ ~6.9 (d, 2H, aromatic), δ ~7.3-7.8 (m, 7H, aromatic)[11]
¹³C NMR δ ~55 (-OCH₃), δ ~113-164 (aromatic carbons), δ ~195 (C=O)[12]
UV-Vis Absorbs UV radiation, making it an effective UV filter.[1][7]

Synthesis and Experimental Protocols

The primary and most historically significant method for synthesizing this compound is the Friedel-Crafts acylation of anisole with benzoyl chloride.

General Reaction Scheme

Anisole reacts with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield this compound. The methoxy (B1213986) group is an ortho-, para-director, but the para-product is sterically favored and is the major product.

Workflow for Friedel-Crafts Acylation

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification reagents 1. Dissolve Anisole & Benzoyl Chloride in Hexane (B92381) catalyst 2. Slowly Add Anhydrous AlCl₃ reagents->catalyst stir 3. Stir at Room Temperature catalyst->stir decant 4. Decant Hexane stir->decant hydrolyze 5. Hydrolyze Residue with Ice/HCl decant->hydrolyze extract 6. Extract with Dichloromethane (B109758) (DCM) hydrolyze->extract wash 7. Wash DCM Layer with Water extract->wash dry 8. Dry DCM Layer (e.g., Na₂SO₄) wash->dry evaporate 9. Remove DCM via Rotary Evaporation dry->evaporate crystallize 10. Wash Solid Product with Pentane & Dry evaporate->crystallize product Final Product: This compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representation of a standard laboratory procedure and should be performed with appropriate safety precautions by trained personnel.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve anisole (1.0 eq) and benzoyl chloride (1.0 eq) in a suitable inert solvent such as hexane or dichloromethane.

  • Catalyst Addition: While stirring the solution, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) in portions. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.

  • Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, separate the organic layer. If hexane was used, extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or pentane) to yield pure this compound.

Applications and Biological Significance

This compound's primary applications stem from its photochemical properties.

  • UV Filter: It is widely used in sunscreens, plastics, and coatings to absorb UVA radiation, thereby preventing photodegradation and protecting underlying materials or skin.[1][13]

  • Photoinitiator: In UV-curable systems, it acts as a Type II photoinitiator. Upon UV absorption, it undergoes intersystem crossing to a triplet state and then abstracts a hydrogen atom from a synergist (often a tertiary amine) to generate free radicals, which initiate polymerization.

Mechanism of Photoinitiation

G MBP_S0 4-MBP (S₀) MBP_S1 4-MBP (S₁) MBP_S0->MBP_S1 UV Light (hν) MBP_T1 4-MBP (T₁) (Triplet State) MBP_S1->MBP_T1 Intersystem Crossing (ISC) Amine Amine Synergist (R₃N-CH) KetylRadical Ketyl Radical MBP_T1->KetylRadical H-Abstraction AmineRadical Amine Radical (R₃N-C•) MBP_T1->AmineRadical Amine->AmineRadical Polymer Polymer Chain AmineRadical->Polymer Initiates Polymerization Monomer Monomer Monomer->Polymer

Caption: Simplified pathway of radical generation by this compound.

While not primarily known for its role in drug development, some derivatives of 4-methoxybenzoic acid (a related structure) have shown biological activities, such as targeting the Akt/NFκB cell survival signaling pathway in cancer cells.[14] Furthermore, this compound itself has been noted to exhibit plant growth-regulating actions.[7][8] These areas represent potential, though less explored, avenues for future research.

Conclusion

From its conceptual origins in the landmark discovery of the Friedel-Crafts reaction, this compound has become a compound of significant industrial and scientific value. Its synthesis is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry education and practice. Its utility as a robust UV absorber and photoinitiator ensures its continued relevance in materials science, polymer chemistry, and cosmetics. While its direct biological signaling roles are not extensively characterized, the broader family of benzophenones and related aromatic ketones remains an area of interest for medicinal chemists. This guide serves as a foundational resource for professionals seeking to understand and utilize this important chemical entity.

References

An In-depth Technical Guide on 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core information regarding the physicochemical properties of 4-Methoxybenzophenone, a compound relevant to researchers, scientists, and drug development professionals. While this document focuses on fundamental data, it is important to note that as a language model, I cannot provide detailed experimental protocols or complex signaling pathway diagrams that would typically be found in a comprehensive whitepaper.

Core Physicochemical Data

This compound is a white crystalline solid also known as p-Anisylphenyl ketone.[1] It is characterized by its methoxy (B1213986) and benzophenone (B1666685) functional groups.[1] This compound is commonly used as a UV absorber in sunscreens and as a photoinitiator in the polymer industry.[1]

The fundamental quantitative data for this compound is summarized in the table below for clear and easy reference.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂PubChem[2], ChemicalBook[3]
Molecular Weight212.24 g/mol PubChem[2], Sigma-Aldrich
CAS Number611-94-9Sigma-Aldrich
Linear FormulaCH₃OC₆H₄COC₆H₅Sigma-Aldrich
AppearanceWhite to yellow-orange crystalline solidGuidechem[1]

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

G A This compound B Molecular Formula C₁₄H₁₂O₂ A->B C Molecular Weight 212.24 g/mol A->C

Figure 1: Core molecular properties of this compound.

References

Spectroscopic Profile of 4-Methoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzophenone (CAS No: 611-94-9), a key intermediate in organic synthesis and a common scaffold in medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.85 - 7.82m2HAromatic Protons (ortho to C=O, unsubstituted ring)
7.77 - 7.74m2HAromatic Protons (ortho to C=O, methoxy-substituted ring)
7.58 - 7.54m1HAromatic Proton (para to C=O, unsubstituted ring)
7.47t, J = 7.6 Hz2HAromatic Protons (meta to C=O, unsubstituted ring)
6.96dd, J = 8.8, 2.0 Hz2HAromatic Protons (meta to C=O, methoxy-substituted ring)
3.88s3HMethoxy Protons (-OCH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[1]

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
195.6CCarbonyl Carbon (C=O)
163.2CAromatic Carbon (para to C=O, attached to -OCH₃)
138.3CAromatic Carbon (ipso to C=O, unsubstituted ring)
132.6CHAromatic Carbon (ortho to C=O, methoxy-substituted ring)
131.9CHAromatic Carbon (para to C=O, unsubstituted ring)
130.1CAromatic Carbon (ipso to C=O, methoxy-substituted ring)
129.8CHAromatic Carbon (ortho to C=O, unsubstituted ring)
128.2CHAromatic Carbon (meta to C=O, unsubstituted ring)
113.6CHAromatic Carbon (meta to C=O, methoxy-substituted ring)
55.5CH₃Methoxy Carbon (-OCH₃)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
21256.47[M]⁺ (Molecular Ion)
21329.30[M+1]⁺
13599.99[C₇H₅O]⁺ (Benzoyl cation)
10521.43[C₆H₅CO]⁺
7713.25[C₆H₅]⁺ (Phenyl cation)
IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3060MediumC-H StretchAromatic
~2950MediumC-H Stretch-OCH₃
~1650StrongC=O StretchKetone
~1600, 1575, 1500Medium-StrongC=C StretchAromatic Ring
~1260StrongC-O StretchAryl Ether
~1170StrongC-O StretchAryl Ether
~840StrongC-H Bend (out-of-plane)1,4-disubstituted ring
~700, 640StrongC-H Bend (out-of-plane)Monosubstituted ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra are acquired on a 400 MHz spectrometer.

    • The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay is used to ensure accurate integration of all carbon signals.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into a clean agate mortar.

  • Grinding and Mixing:

    • Grind the mixture with an agate pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet or of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the gas chromatograph, which separates the analyte from any impurities.

    • The separated analyte is then introduced into the ion source of the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺, providing the molecular weight of the compound.

    • The fragmentation pattern provides information about the structure of the molecule.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Logical Workflow of Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical Workflow of Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that could be investigated using a molecule like this compound as a potential inhibitor.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Methodological & Application

Application Note and Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methoxybenzophenone, a key intermediate in the manufacturing of various pharmaceuticals and a common component in photochemistry. The synthesis is achieved through the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, a classic and efficient method for the formation of aryl ketones. This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and visual diagrams to illustrate the workflow and reaction mechanism.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the C-C bond formation between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.[1] In this protocol, anisole (methoxybenzene) is acylated with benzoyl chloride. The methoxy (B1213986) group of anisole is an activating, ortho-para directing group.[2][3] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product formed.

Reaction Scheme

Reaction_Scheme Anisole Anisole BenzoylChloride Benzoyl Chloride Plus1 + Catalyst AlCl₃ BenzoylChloride->Catalyst Product This compound Catalyst->Product HCl HCl Plus2 +

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of anisole.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.1410.8 g0.1 mol
Benzoyl Chloride140.5714.0 g0.1 mol
Anhydrous Aluminum Chloride133.3415.0 g0.11 mol
Dichloromethane (B109758) (DCM)-As required-
Hexane (B92381)-200 mL-
Dilute Hydrochloric Acid-200 mL-
Pentane (B18724)-100 mL-
Water-As required-

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve anisole (10.8 g, 0.1 mol) and benzoyl chloride (14.0 g, 0.1 mol) in 200 mL of hexane.[4]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add anhydrous aluminum chloride (15.0 g) in portions over a period of 15 minutes.[4] An exothermic reaction will occur, and the reaction mixture may change color.

  • Reaction: Continue stirring the mixture for an additional 15 minutes at room temperature.[4]

  • Work-up:

    • Decant the hexane solvent from the viscous residue.[4]

    • Carefully hydrolyze the residue by slowly adding it to a mixture of 200 mL of ice and dilute hydrochloric acid.[4] This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.

    • Extract the organic product with dichloromethane.[4]

    • Wash the organic layer with water.[4]

  • Isolation and Purification:

    • Dry the dichloromethane solution over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the dichloromethane using a rotary evaporator, which will yield an oily product that should solidify upon standing.[4]

    • Wash the solid product with two 50 mL portions of pentane to remove impurities.[4]

    • Dry the purified this compound.

Data Presentation

Reaction Parameters and Yield:

ParameterValueReference
Reaction TemperatureRoom Temperature[4]
Reaction Time30 minutes[4]
SolventHexane[4]
CatalystAnhydrous Aluminum Chloride[4]
Theoretical Yield21.22 gCalculated
Reported YieldHigh[4]

Workflow Diagram

experimental_workflow start Start reactants Dissolve Anisole and Benzoyl Chloride in Hexane start->reactants catalyst Slowly add Anhydrous AlCl₃ reactants->catalyst reaction Stir at Room Temperature for 15 min catalyst->reaction workup Decant Hexane and Hydrolyze with Ice/HCl reaction->workup extraction Extract with Dichloromethane and Wash with Water workup->extraction isolation Remove Solvent via Rotary Evaporator extraction->isolation purification Wash Solid with Pentane isolation->purification product Dry the Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Benzoyl chloride is a lachrymator and is corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This detailed protocol provides a reliable method for the synthesis of this compound, suitable for use in research and development settings. The straightforward procedure and high yields make it an attractive method for obtaining this valuable chemical intermediate.

References

Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Methoxybenzophenone, a key intermediate in the preparation of various pharmaceuticals and a valuable building block in organic synthesis. The synthesis is achieved through the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, a classic and efficient method for the formation of aryl ketones.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. This protocol outlines a reliable method for its synthesis using the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole, with an acyl halide, benzoyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride.[1] The methoxy (B1213986) group of anisole is an activating, ortho-para directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
Anisole0.1 mole (10.8 g)[3]
Benzoyl Chloride0.1 mole (14.0 g)[3]
Anhydrous Aluminum Chloride15 g[3]
Solvent
Hexane (B92381)200 mL[3]
Dichloromethane (B109758)As needed for extraction[3]
Reaction Conditions
TemperatureRoom Temperature[3]
Reaction Time15 minutes for addition, 15 minutes additional stirring[3]
Product Characterization
Melting Point60-63 °C[4]
Boiling Point354-356 °C[4]
Molecular Weight212.24 g/mol
Purity>98.0% (GC)

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • Anisole (C₇H₈O)

  • Benzoyl chloride (C₇H₅ClO)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hexane (C₆H₁₄)

  • Dichloromethane (CH₂Cl₂)

  • Pentane (B18724) (C₅H₁₂)

  • Dilute Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve anisole (10.8 g, 0.1 mole) and benzoyl chloride (14.0 g, 0.1 mole) in 200 mL of hexane.[3] Stir the mixture at room temperature.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (15 g) to the stirred solution over a period of 15 minutes.[3] The addition should be portion-wise to control the exothermic reaction. An ice bath can be used to maintain the temperature if necessary.

  • Reaction: After the addition of the catalyst is complete, continue stirring the reaction mixture for an additional 15 minutes at room temperature.[3]

  • Work-up:

    • Decant the hexane solvent from the viscous residue that forms at the bottom of the flask.[3]

    • Carefully hydrolyze the residue by adding it to a beaker containing approximately 200 mL of a mixture of crushed ice and dilute hydrochloric acid.[3] This step should be performed in a fume hood with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.[3]

    • Wash the combined organic extracts with water to remove any remaining acid.[3]

  • Purification:

    • Dry the dichloromethane solution over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the dichloromethane using a rotary evaporator, which will leave an oily product that should solidify upon standing.[3]

    • Break up the solidified product and wash it with two 50 mL portions of pentane to remove non-polar impurities.[3]

    • Dry the purified this compound.

Characterization
  • Melting Point: Determine the melting point of the purified product. The literature value is 60-63 °C.[4]

  • Spectroscopic Analysis: Confirm the structure of the product using FT-IR and NMR spectroscopy.

    • FT-IR: Expect a strong absorption band for the carbonyl group (C=O) around 1650-1670 cm⁻¹ and characteristic peaks for the aromatic rings and the C-O-C ether linkage.

    • ¹H NMR: The spectrum should show a singlet for the methoxy group protons (around 3.8 ppm) and multiplets for the aromatic protons in their expected regions.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the methoxy carbon, and the aromatic carbons.

Experimental Workflow Diagram

experimental_workflow reactants 1. Reactant Preparation Anisole & Benzoyl Chloride in Hexane catalyst 2. Catalyst Addition Slow addition of Anhydrous AlCl₃ reactants->catalyst reaction 3. Reaction Stirring at Room Temperature catalyst->reaction workup 4. Work-up Decant Hexane, Hydrolyze with HCl/Ice reaction->workup extraction 5. Extraction with Dichloromethane & Water Wash workup->extraction purification 6. Purification Rotary Evaporation, Pentane Wash & Drying extraction->purification product 7. Final Product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

friedel_crafts_acylation reagents Anisole + Benzoyl Chloride + AlCl₃ (Catalyst) acylium_ion Formation of Electrophilic Acylium Ion Intermediate reagents->acylium_ion attack Nucleophilic Attack by Anisole (para-position) acylium_ion->attack sigma_complex Formation of Resonance-Stabilized Sigma Complex (Arenium Ion) attack->sigma_complex deprotonation Deprotonation to Restore Aromaticity sigma_complex->deprotonation product_complex Formation of Product-Catalyst Complex deprotonation->product_complex hydrolysis Hydrolysis to yield This compound product_complex->hydrolysis

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

Application Notes and Protocols: 4-Methoxybenzophenone as a Photoinitiator in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methoxybenzophenone (4-MBP) as a Type II photoinitiator for free-radical polymerization. This document details its mechanism of action, applications, and protocols for its use in various polymerization systems, with a focus on applications relevant to coatings, adhesives, and the development of polymeric drug delivery systems.

Introduction to this compound

This compound is a substituted aromatic ketone widely employed as a photoinitiator in polymer chemistry.[1] As a Type II photoinitiator, it requires the presence of a co-initiator, or synergist, to efficiently generate the free radicals necessary to initiate polymerization.[2] This bimolecular process is a hallmark of Type II photoinitiators. Upon absorption of ultraviolet (UV) light, 4-MBP transitions to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a suitable donor molecule (the co-initiator), leading to the formation of two radical species that can initiate the polymerization of monomers.

The choice of co-initiator is crucial for the efficiency of the photoinitiation process. Tertiary amines, such as Triethanolamine (TEOA) and N-methyldiethanolamine (MDEA), are commonly used co-initiators with benzophenone (B1666685) derivatives due to their readily abstractable hydrogen atoms.[2]

Mechanism of Photoinitiation

The photoinitiation process using this compound can be described in the following steps:

  • Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine).

  • Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone derivative and an aminoalkyl radical from the amine co-initiator. Both of these radical species can initiate the polymerization of monomers.

G Mechanism of this compound as a Type II Photoinitiator cluster_0 Photoinitiation Steps 4-MBP_ground This compound (S₀) 4-MBP_excited_singlet Excited Singlet State (S₁) 4-MBP_ground->4-MBP_excited_singlet UV Light (hν) 4-MBP_excited_triplet Excited Triplet State (T₁) 4-MBP_excited_singlet->4-MBP_excited_triplet Intersystem Crossing (ISC) Co-initiator Co-initiator (e.g., Amine) Radicals Ketyl Radical + Aminoalkyl Radical Polymerization Polymerization Initiation Radicals->Polymerization 4-MBP_excited_tripletCo-initiator 4-MBP_excited_tripletCo-initiator 4-MBP_excited_tripletCo-initiator->Radicals Hydrogen Abstraction G General Experimental Workflow for Photopolymerization cluster_1 Experimental Phases Formulation 1. Formulation Preparation - Dissolve 4-MBP and Co-initiator in Monomer - Mix until Homogeneous Application 2. Sample Preparation - Apply as a thin film or - Fill a mold Formulation->Application Curing 3. UV Curing - Expose to UV radiation Application->Curing Characterization 4. Characterization - Assess cure (tack-free) - Analyze monomer conversion (FTIR) - Measure polymer properties Curing->Characterization

References

Application Notes and Protocols: 4-Methoxybenzophenone as a UV Filter and Photostabilizer in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzophenone, a derivative of benzophenone (B1666685), is a compound with significant utility in various formulations, primarily recognized for its capacity to absorb ultraviolet (UV) radiation. While often associated with its more prevalent counterpart, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone or Benzophenone-3), this compound itself serves as an effective photostabilizer and can contribute to the overall UV protection of a formulation.[1] These application notes provide a detailed overview of this compound, its properties as a UV absorber, and protocols for its evaluation in cosmetic and pharmaceutical formulations.

Distinction from Oxybenzone (Benzophenone-3): It is critical to differentiate this compound from Oxybenzone. While both are benzophenone derivatives, Oxybenzone is a well-established broad-spectrum UV filter approved for use in sunscreen products.[2][3] this compound is more commonly utilized as a photostabilizer, preventing the degradation of other UV-sensitive ingredients in a formulation, and as a UV absorber in non-cosmetic applications like plastics and coatings.[1]

Physicochemical Properties and UV Absorption Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into formulations.

PropertyValueReference
Chemical Name (4-methoxyphenyl)(phenyl)methanone[4]
CAS Number 611-94-9[1][4]
Molecular Formula C₁₄H₁₂O₂[1][4]
Molecular Weight 212.24 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 60-63 °C[5]
Boiling Point 354-356 °C[1]
Solubility Readily soluble in most organic solvents; practically insoluble in water.[1]
UV Absorption Exhibits UV absorption, with studies on its photoexcited states available.[6] Specific absorption spectra can be found in spectral databases.[4][7]

Mechanism of Action in UV Protection

Organic UV filters like this compound function by absorbing UV radiation and converting it into a less harmful form of energy, typically heat. This process involves the excitation of electrons to a higher energy state upon photon absorption, followed by a rapid return to the ground state, dissipating the energy.

UV-Induced Skin Damage Signaling Pathways

UV radiation triggers a cascade of signaling pathways in the skin, leading to inflammation, photoaging, and carcinogenesis. Understanding these pathways is crucial for developing effective photoprotective formulations.

  • Direct DNA Damage: UVB radiation is directly absorbed by DNA, leading to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts, which are mutagenic if not repaired.[8]

  • Oxidative Stress: UVA radiation penetrates deeper into the skin and leads to the generation of reactive oxygen species (ROS).[9] ROS can damage cellular components, including DNA, proteins, and lipids.

  • MAPK Pathway Activation: UV radiation activates the mitogen-activated protein kinase (MAPK) signaling cascade (including ERK, JNK, and p38 pathways), which can lead to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade collagen.[10]

  • NF-κB Activation: The transcription factor NF-κB is activated by UV-induced oxidative stress, leading to the expression of genes involved in inflammation and cell survival.[10]

A UV filter like this compound, by absorbing UV photons before they can interact with cellular chromophores, helps to mitigate the initiation of these damaging signaling cascades.

UV_Signaling_Pathway UVR UV Radiation (UVA & UVB) Skin Skin Cells (Keratinocytes, Melanocytes) UVR->Skin UV_Filter This compound (UV Absorption) UVR->UV_Filter DNA_Damage Direct DNA Damage (CPDs) Skin->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Skin->ROS Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB MMPs ↑ Matrix Metalloproteinases (MMPs) MAPK->MMPs Inflammation ↑ Inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Photoaging (Wrinkles, Laxity) Inflammation->Photoaging Collagen_Degradation->Photoaging

Caption: UV radiation-induced signaling pathways leading to skin damage.

Experimental Protocols

The following protocols provide standardized methods for evaluating the efficacy and safety of formulations containing this compound.

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the determination of the in vitro SPF value of a formulation using UV-Vis spectrophotometry.

In_Vitro_SPF_Workflow Start Start: Prepare Formulation Apply Apply Formulation to Substrate (e.g., PMMA plate) Start->Apply Equilibrate Equilibrate Sample (e.g., 15 min in dark) Apply->Equilibrate Measure Measure UV Transmittance (290-400 nm) Equilibrate->Measure Calculate Calculate SPF Value using Mansur Equation Measure->Calculate End End: Report In Vitro SPF Calculate->End

Caption: Workflow for in vitro SPF determination.

Methodology:

  • Preparation of Formulation: Prepare a base formulation (e.g., oil-in-water emulsion) and a test formulation containing a precise concentration of this compound.

  • Substrate Preparation: Use a suitable substrate that mimics the skin surface, such as polymethylmethacrylate (PMMA) plates. The surface should be roughened to a specific topography.

  • Sample Application: Accurately apply a defined amount of the formulation (e.g., 2 mg/cm²) evenly across the surface of the PMMA plate.

  • Equilibration: Allow the applied film to equilibrate in a dark, temperature-controlled environment for approximately 15-20 minutes.

  • UV Transmittance Measurement: Place the PMMA plate in a UV-Vis spectrophotometer equipped with an integrating sphere. Measure the transmittance of UV radiation at 5 nm intervals from 290 nm to 400 nm.

  • SPF Calculation: The SPF value is calculated using the Mansur equation: SPF = CF x Σ (EE(λ) x I(λ) x Abs(λ)) Where:

    • CF = Correction Factor (typically 10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the product at wavelength λ

Photostability Assessment

This protocol is designed to evaluate the stability of this compound in a formulation upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare a thin film of the test formulation on a quartz plate.

  • Initial UV-Vis Spectrum: Measure the initial UV-Vis absorption spectrum of the sample using a spectrophotometer.

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

  • Post-Irradiation UV-Vis Spectrum: After irradiation, measure the UV-Vis absorption spectrum of the sample again.

  • Data Analysis: Compare the pre- and post-irradiation spectra. A significant decrease in absorbance at the λmax of this compound indicates photodegradation. The percentage of photostability can be calculated as: Photostability (%) = (Absorbance_final / Absorbance_initial) x 100

In Vitro Skin Permeation Study

This protocol assesses the potential for this compound to permeate through the skin using a Franz diffusion cell apparatus.

Methodology:

  • Skin Preparation: Use excised human or animal skin, mounting it on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a known quantity of the test formulation to the surface of the skin in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time to determine the flux and permeability coefficient.

Formulation Considerations

When incorporating this compound into formulations, the following should be considered:

  • Solubility: Due to its good solubility in organic solvents, it can be readily incorporated into the oil phase of emulsions.[1]

  • Concentration: The effective concentration will depend on the specific application and whether it is being used as a primary UV absorber or as a photostabilizer for other ingredients.

  • Compatibility: Assess the compatibility of this compound with other ingredients in the formulation to avoid any potential interactions that could affect stability or efficacy.

  • Regulatory Status: While Oxybenzone is a regulated sunscreen agent, the use of this compound in cosmetic products may be subject to different regulations in various regions. It is essential to consult the relevant regulatory bodies.

Safety and Toxicology

While comprehensive toxicological data for this compound is not as extensive as for Oxybenzone, it is important to consider the safety profile of any ingredient used in topical formulations. Standard safety assessments, including tests for skin irritation, sensitization, and phototoxicity, are recommended for any new formulation containing this ingredient.[11][12]

Conclusion

This compound is a versatile compound with utility as a UV absorber and photostabilizer in a variety of formulations. While it is not a direct substitute for broad-spectrum sunscreen agents like Oxybenzone, its properties can be leveraged to enhance the photoprotective capacity and stability of cosmetic and pharmaceutical products. The protocols outlined in these notes provide a framework for the systematic evaluation of its performance and safety in formulations. Further research into its specific SPF contribution and photostability in different vehicle systems will be beneficial for optimizing its use.

References

Application Notes and Protocols for HPLC Analysis of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxybenzophenone, a common UV filter in sunscreens and a key intermediate in organic synthesis, requires accurate and precise quantification for quality control and research purposes.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this analysis, offering excellent specificity and sensitivity.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The non-polar stationary phase, typically a C18 column, retains the analyte, which is then eluted with a more polar mobile phase.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[3][4]
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL[3]
Column Temperature Ambient
Detection Wavelength 254 nm or 287 nm[2][5]
Run Time Approximately 15 minutes[2]

Experimental Protocols

Reagents and Materials
  • This compound reference standard (99% purity or higher)[5]

  • Acetonitrile (HPLC grade)[2][5]

  • Water (HPLC grade or deionized)[4]

  • Phosphoric acid (or Formic acid for MS-compatible methods)[4]

  • Methanol (HPLC grade, for sample preparation)[5]

  • Syringe filters (0.45 µm)[3]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1 - 100 µg/mL).[2]

Sample Preparation

The sample preparation method will vary depending on the matrix. For a solid sample:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol, using sonication if necessary to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[3][6]

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) > 0.999[2]0.9998[3]
Range (µg/mL) Dependent on application0.1 - 100[2]
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.03[2]
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.1[2]
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.2%[2]
Precision (%RSD, Intra-day) < 2.0%[2]< 1.5%[2]
Precision (%RSD, Inter-day) < 2.0%[2]< 2.0%[2]
Specificity No interference from blank or placeboHigh (Separates from related substances)[2]

System Suitability

System suitability tests are performed before and during the analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) for replicate injections %RSD ≤ 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weighing, Dissolving, Dilution) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and standardized protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Methoxybenzophenone. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to ensure accurate and reproducible NMR data acquisition and interpretation for this compound.

Introduction

This compound is a common organic compound often used as a UV screener in cosmetics and as a photoinitiator in polymer chemistry. Its structural elucidation and purity assessment are critical for its various applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the detailed procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Atom Numbering

The chemical structure of this compound with the IUPAC numbering system for atom assignment in the NMR data tables is provided below.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[1][2]

  • Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[3] Gentle vortexing can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not already contain TMS, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Sequencezg30zgpg30
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Acquisition Time4.0 s1.2 s
Spectral Width20 ppm240 ppm

Data Presentation

The acquired ¹H and ¹³C NMR data for this compound are summarized in the tables below. The chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.84m-2HH-2', H-6'
7.75m-2HH-2, H-6
7.56m-1HH-4'
7.47t7.62HH-3', H-5'
6.96dd8.8, 2.02HH-3, H-5
3.88s-3H-OCH₃

Data obtained in CDCl₃ at 400 MHz.[5]

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
195.6C=O (C-7)
163.2C-4
138.3C-1'
132.6C-2, C-6
131.9C-4'
130.1C-1
129.8C-2', C-6'
128.2C-3', C-5'
113.6C-3, C-5
55.5-OCH₃

Data obtained in CDCl₃ at 100 MHz.[5]

Experimental Workflow and Signaling Pathways

The logical flow of the NMR characterization process is depicted in the following diagrams.

cluster_workflow NMR Experimental Workflow A Sample Weighing (10-20 mg for 1H, 50-100 mg for 13C) B Dissolution in CDCl3 (0.6-0.7 mL) A->B C Filtration into NMR Tube B->C D NMR Spectrometer Setup (Lock, Tune, Shim) C->D E 1H NMR Data Acquisition D->E F 13C NMR Data Acquisition D->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Spectral Analysis and Interpretation G->H

Caption: Experimental workflow for NMR characterization of this compound.

cluster_logic NMR Data Interpretation Logic A Acquired 1H and 13C NMR Spectra B Analyze Chemical Shifts (δ) A->B C Analyze Signal Multiplicity (Splitting Patterns) A->C D Analyze Integration (Proton Ratios) A->D E Correlate 1H and 13C Data B->E C->E D->E F Assign Signals to Specific Atoms E->F G Confirm Molecular Structure F->G

Caption: Logical relationship for NMR spectral data interpretation.

Conclusion

The provided protocols and data serve as a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Adherence to these standardized procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for structural verification, purity assessment, and quality control in research and industrial settings.

References

Purification of 4-Methoxybenzophenone by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-methoxybenzophenone, a widely used UV absorber and intermediate in organic synthesis, through the technique of recrystallization. The purity of this compound is critical for its various applications, including in pharmaceuticals and specialty chemicals. This application note outlines a systematic approach to solvent selection and the subsequent recrystallization process to obtain high-purity crystalline this compound. While precise quantitative solubility data for this compound is not extensively published, this guide provides a framework for determining an appropriate solvent and executing the purification protocol effectively.

Introduction

This compound is a solid organic compound that plays a significant role as a UV-A absorber in sunscreens and as a photoinitiator in UV-curing applications. In the realm of drug development, it can serve as a key starting material or intermediate for the synthesis of various pharmaceutical agents. The presence of impurities can adversely affect the efficacy, safety, and stability of the final products. Recrystallization is a robust and cost-effective purification technique that relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at varying temperatures. The ideal solvent will dissolve a large amount of this compound at an elevated temperature and only a small amount at a low temperature, while the impurities are either highly soluble or insoluble at all temperatures.

Data Presentation: Solvent Selection

The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent for this compound should exhibit a steep solubility curve, meaning its ability to dissolve the compound increases significantly with temperature. This compound is a moderately polar molecule and is known to be soluble in various organic solvents while being insoluble in water.[1][2]

The following table provides representative solubility data for this compound in common laboratory solvents to guide the selection process. It is important to note that these values are illustrative and the optimal solvent should be confirmed experimentally.

SolventChemical FormulaBoiling Point (°C)Qualitative Solubility (Cold)Qualitative Solubility (Hot)Suitability for Recrystallization
Isopropanol (B130326) C₃H₈O82.6Sparingly SolubleVery SolubleExcellent
Ethanol (95%) C₂H₅OH78.3Sparingly SolubleVery SolubleExcellent
Methanol CH₃OH64.7SolubleVery SolubleGood (potential for high loss in mother liquor)
Acetone C₃H₆O56SolubleVery SolubleFair (low boiling point can lead to premature crystallization)
Ethyl Acetate C₄H₈O₂77.1Sparingly SolubleSolubleGood
Hexane C₆H₁₄68.7InsolubleSparingly SolublePoor (low solubility even when hot)
Water H₂O100InsolubleInsolubleUnsuitable (can be used as an anti-solvent)

Based on general solubility principles and qualitative data, isopropanol and ethanol are excellent starting points for the recrystallization of this compound. They are moderately polar, have suitable boiling points, and are readily available. A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility characteristics.

Experimental Protocols

This section provides a detailed protocol for the purification of this compound by recrystallization. The procedure is divided into two main parts: solvent screening and the full recrystallization process.

Protocol 1: Small-Scale Solvent Screening

Objective: To experimentally determine the most suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate)

  • Test tubes (13 x 100 mm)

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 50 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, swirling after each addition, until the solid is just covered (approximately 0.5 mL). Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate.

  • Continue adding the hot solvent dropwise with swirling until the this compound completely dissolves. Note the approximate volume of solvent required.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of well-formed crystals.

  • Select the solvent that provides the best balance of high solubility at elevated temperatures and low solubility at low temperatures, resulting in a good crystal yield.

Protocol 2: Recrystallization of this compound using Isopropanol

Objective: To purify crude this compound using the selected solvent from the screening process. This protocol uses isopropanol as an example.

Materials:

  • Crude this compound (e.g., 5.0 g)

  • Isopropanol (ACS grade or higher)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper (to fit the Buchner funnel)

  • Watch glass

  • Spatula

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound (5.0 g) and a magnetic stir bar into a 125 mL Erlenmeyer flask. Add a minimal amount of isopropanol (approximately 20-25 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Bring the solvent to a gentle boil.

  • Achieving Saturation: Continue to add small portions of hot isopropanol to the boiling mixture until all the this compound has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask (250 mL) and a stemless funnel with fluted filter paper on the hot plate. Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Reconnect the vacuum and draw air through the crystals for several minutes to help dry them. Transfer the crystalline product to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).

  • Characterization: Determine the mass of the purified this compound to calculate the percent recovery. Assess the purity by measuring the melting point (pure this compound has a melting point of 61-63 °C) and, if desired, by spectroscopic methods (e.g., ¹H NMR, IR).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process (Protocol 2) cluster_analysis Analysis start Start with Crude This compound solvent_selection Solvent Screening (Protocol 1) start->solvent_selection Determine Optimal Solvent dissolution Dissolve in Minimum Hot Solvent (Isopropanol) solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration Optional crystallization Slow Cooling to Room Temperature hot_filtration->crystallization ice_bath Cool in Ice-Water Bath crystallization->ice_bath vacuum_filtration Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry the Purified Crystals washing->drying characterization Characterize Purified Product (Melting Point, Spectroscopy) drying->characterization end Pure Crystalline This compound characterization->end

Caption: Experimental workflow for the purification of this compound.

Conclusion

Recrystallization is a powerful and straightforward technique for the purification of this compound. The success of the procedure is highly dependent on the selection of a suitable solvent. By following the outlined protocols for solvent screening and recrystallization, researchers, scientists, and drug development professionals can effectively remove impurities and obtain high-purity this compound, ensuring the quality and reliability of their subsequent research and development activities. The provided workflow and data serve as a comprehensive guide to achieving successful purification.

References

Application Notes and Protocols: Solubility of 4-Methoxybenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the solubility characteristics of 4-Methoxybenzophenone in various organic solvents and offer a general protocol for its solubility determination. This information is crucial for researchers and professionals engaged in drug development, formulation, and chemical synthesis where this compound is utilized.

Introduction

This compound is a chemical compound used in various industrial and research applications. Understanding its solubility in different organic solvents is critical for its effective use in formulations, reaction chemistry, and purification processes. While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative descriptions and data for structurally similar compounds provide valuable insights. This document summarizes the available data and presents a standardized protocol for experimentally determining its solubility.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known solubility of this compound and provides quantitative data for the closely related compounds, 2-Hydroxy-4-methoxybenzophenone and 2,2'-Dihydroxy-4-methoxybenzophenone, for comparative purposes. Researchers should be aware of the structural differences when using this data as a proxy.

SolventThis compound2-Hydroxy-4-methoxybenzophenone2,2'-Dihydroxy-4-methoxybenzophenone
Methanol Almost transparent (qualitative)[1]No data foundNo data found
Ethanol Soluble (qualitative)[2]6% (by weight)[3]21.8 g/100 mL at 25°C[4]
95% Ethanol No data found50 mg/mLNo data found
Acetone No data found>20% (by weight)[3]No data found
Chloroform No data found>20% (by weight)[3]No data found
Ether Soluble (qualitative)[2]No data foundNo data found
n-Hexane No data foundNo data found1.5 g/100 mL at 25°C[4]
Isopropanol No data foundNo data found17 g/100 mL at 25°C[4]
Water Insoluble[1][2][5]Practically insolublePractically insoluble[4]

General Observations: this compound is often described as having excellent solubility in organic solvents[6].

Experimental Protocols: Determination of Solubility

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven)

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. An excess of solid is necessary to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent until a constant weight is achieved.

      • The final weight of the vial minus the initial weight will give the mass of the dissolved this compound.

      • The initial weight of the solution minus the final weight of the solute will give the mass of the solvent.

      • Calculate the solubility in terms of g/100 g of solvent or other desired units.

    • HPLC Method (for higher accuracy):

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Analyze the standard solutions and the diluted sample by HPLC.

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_grav Gravimetric cluster_hplc HPLC prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (e.g., 0.45 µm) sample2->sample3 quant_choice Choose Method sample3->quant_choice grav1 Weigh filtered solution quant_choice->grav1 Gravimetric hplc1 Dilute filtered solution quant_choice->hplc1 HPLC grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav4 Calculate solubility grav3->grav4 hplc2 Analyze by HPLC against standards hplc1->hplc2 hplc3 Determine concentration hplc2->hplc3 hplc4 Calculate solubility hplc3->hplc4

Caption: Experimental workflow for determining the solubility of this compound.

References

Application Note: Photostability Testing of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzophenone is a common organic compound utilized as a UV filter in sunscreens and as a photostabilizer in various plastics and cosmetic formulations.[1][2] Its function is to absorb UV radiation, thereby protecting materials and human skin from photodegradation. However, the intrinsic photostability of this compound itself is a critical parameter to ensure its efficacy and safety. This application note provides a detailed protocol for the photostability testing of this compound, adhering to the principles outlined in the ICH Q1B guideline for the photostability testing of new active substances and medicinal products.[3][4]

The protocol covers both forced degradation and confirmatory photostability studies. Forced degradation studies are performed under more severe conditions than confirmatory tests and are crucial for elucidating degradation pathways and developing and validating stability-indicating analytical methods.[3][5] Confirmatory studies are designed to evaluate the photostability of the substance under standardized light conditions.[3]

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard, Purity ≥ 99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (Analytical grade)

  • 0.45 µm Syringe filters

  • Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)

  • Light-protective containers (e.g., amber glass vials or vials wrapped in aluminum foil)

Instrumentation
  • A photostability chamber equipped with a light source conforming to ICH Q1B Option I or Option II. The light source should be capable of producing a controlled output of both visible and UVA light.[6]

  • A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A calibrated radiometer and lux meter to monitor light exposure.

  • pH meter.

Sample Preparation

For solid-state testing, a thin layer of this compound powder (not more than 3 mm thick) is placed in a chemically inert, transparent container.[6]

A solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. The choice of solvent should ensure the complete dissolution of the substance and be transparent to the light source used.

Forced Degradation Study

The objective of the forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

  • Sample Exposure: Expose both solid and solution samples of this compound to a high-intensity light source in the photostability chamber. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • Monitoring: Monitor the degradation of the samples at appropriate time intervals. The extent of degradation should be targeted to be between 5-20%.[5] If significant degradation is observed, the exposure time can be reduced.

  • Analysis: Analyze the exposed and dark control samples using the developed HPLC method to identify and quantify the parent compound and any degradation products.

Confirmatory Photostability Study

The confirmatory study is performed to assess the photostability of this compound under standardized ICH Q1B conditions.

  • Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[6] A dark control sample, shielded from light, must be kept alongside the exposed samples to differentiate between light-induced and thermal degradation.

  • Procedure:

    • Place the prepared solid and solution samples in the photostability chamber.

    • Simultaneously, place the dark control samples in the same chamber, ensuring they are fully protected from light.

    • Expose the samples to the specified light conditions. The duration of the exposure will depend on the intensity of the light source.

    • At the end of the exposure period, retrieve the exposed and dark control samples for analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method. Compare the results of the exposed samples with those of the dark control samples.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound and its degradation products.[7][8]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point could be a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 287 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The HPLC method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for the analysis of this compound and its potential degradation products.

Data Presentation

The quantitative data obtained from the confirmatory photostability study should be summarized in a clear and structured table.

Table 1: Confirmatory Photostability Study of this compound

Sample StateConditionAssay of this compound (%)Benzophenone (%)4-Hydroxybenzophenone (%)Benzoic Acid (%)Total Impurities (%)
Solid Initial100NDNDNDND
Dark Control99.8NDNDND0.2
Exposed95.21.50.80.32.6
Solution Initial100NDNDNDND
Dark Control99.5NDNDND0.5
Exposed88.74.22.11.17.4

ND: Not Detected

Visualization of Workflows and Pathways

Experimental Workflow

G Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Prepare Solid Sample (Thin Layer) photostability_chamber Photostability Chamber prep_solid->photostability_chamber prep_solution Prepare Solution Sample (e.g., 1 mg/mL in Methanol) prep_solution->photostability_chamber exposed_samples Exposed Samples (Solid & Solution) photostability_chamber->exposed_samples dark_control Dark Control Samples (Solid & Solution) photostability_chamber->dark_control hplc_analysis HPLC Analysis (Stability-Indicating Method) exposed_samples->hplc_analysis dark_control->hplc_analysis data_evaluation Data Evaluation (Compare Exposed vs. Dark Control) hplc_analysis->data_evaluation

Caption: Workflow for conducting the photostability testing of this compound.

Proposed Photodegradation Pathway

G Proposed Photodegradation Pathway of this compound cluster_products Photodegradation Products parent This compound prod1 Benzophenone parent->prod1 Demethoxylation prod2 4-Hydroxybenzophenone parent->prod2 O-Demethylation prod3 Benzoic Acid parent->prod3 Oxidative Cleavage prod4 p-Anisic Acid parent->prod4 Oxidative Cleavage

Caption: Proposed major photodegradation pathways of this compound.

Conclusion

This application note provides a comprehensive protocol for assessing the photostability of this compound in accordance with ICH Q1B guidelines. The successful execution of these protocols, including forced degradation and confirmatory studies, coupled with a validated stability-indicating HPLC method, will generate crucial data on the intrinsic photostability of the molecule. The identification and quantification of degradation products are essential for understanding the degradation pathways and for ensuring the quality, efficacy, and safety of products containing this compound. The provided workflows and proposed degradation pathway serve as a guide for researchers in designing and interpreting their photostability studies.

References

Determining the Triplet Quantum Yield of 4-Methoxybenzophenone: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the determination of the triplet quantum yield (ΦT) of 4-Methoxybenzophenone (4-MBP), a compound of interest in various photochemical and photobiological studies. Understanding the efficiency of triplet state formation is crucial for evaluating its photosensitizing potential, which has implications in drug development, materials science, and phototoxicity studies. The protocols herein describe the use of laser flash photolysis (LFP) in conjunction with a well-characterized standard for relative quantum yield determination.

Introduction

This compound is a substituted aromatic ketone that, upon absorption of ultraviolet (UV) radiation, can undergo intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to a longer-lived triplet state (T₁). The triplet quantum yield (ΦT) is a measure of the efficiency of this process and is defined as the fraction of absorbed photons that result in the formation of triplet state molecules. The triplet state of 4-MBP is known to be sensitive to the polarity of its environment, exhibiting a shift from an n,π* character in nonpolar solvents to a π,π* character in polar solvents, which influences its photophysical properties.[1]

This application note details the comparative method for determining ΦT using benzophenone (B1666685) as a standard, which has a well-established triplet quantum yield of approximately 1 in non-polar solvents like benzene (B151609).

Photophysical Properties of this compound

A summary of the key photophysical parameters for the triplet state of this compound in various solvents is presented in Table 1. This data is essential for understanding the behavior of the molecule and for designing experiments.

Table 1: Photophysical Data for the Triplet State of this compound

PropertyCyclohexaneAcetonitrile (B52724)WaterReference
Triplet-Triplet Absorption Maximum (λmax) ~525 nm450 nm, 680 nm450 nm, 680 nm[1]
Triplet State Character n,πn,π and π,ππ,π[1]
Triplet Energy (ET) ~288 kJ mol⁻¹~288 kJ mol⁻¹~275 kJ mol⁻¹[1]
Room-Temperature Phosphorescence Quantum Yield -0.004< 1 x 10⁻⁶[1]

Experimental Protocols

Materials and Instrumentation
  • Chemicals:

  • Instrumentation:

    • Nanosecond laser flash photolysis (LFP) system equipped with a pulsed laser (e.g., Nd:YAG laser with a 355 nm output) and a transient absorption detection system (xenon lamp, monochromator, photomultiplier tube, and digital oscilloscope).[2]

    • UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Gas-tight syringes and needles for deoxygenation

    • High-purity nitrogen or argon gas

Protocol 1: Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and benzophenone in the desired spectroscopic grade solvent (e.g., acetonitrile for 4-MBP and benzene for benzophenone).

  • Working Solutions: From the stock solutions, prepare working solutions of both the sample and the standard. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the laser excitation wavelength (e.g., 355 nm) in a 1 cm path length cuvette. This ensures that the amount of light absorbed by both solutions is comparable.

  • Deoxygenation: Transfer the working solutions to quartz cuvettes equipped with a septum. Deoxygenate the solutions by bubbling with high-purity nitrogen or argon gas for at least 20 minutes. Oxygen is an efficient quencher of triplet states and its removal is critical for accurate measurements.

Protocol 2: Laser Flash Photolysis Measurement
  • Instrument Setup: Configure the LFP system. The excitation source should be a pulsed laser with a wavelength where both the sample and standard absorb (e.g., 355 nm). The probe beam (from a xenon lamp) should be oriented perpendicular to the excitation laser beam.

  • Standard Measurement:

    • Place the deoxygenated cuvette containing the benzophenone standard solution in the sample holder of the LFP system.

    • Excite the sample with a single laser pulse.

    • Record the transient absorption spectrum immediately after the laser pulse to identify the triplet-triplet absorption maximum (λmax) for benzophenone (~535 nm in benzene).

    • Measure the maximum change in optical density (ΔODstd) at the end of the laser pulse at this λmax.

  • Sample Measurement:

    • Replace the standard cuvette with the deoxygenated cuvette containing the this compound solution.

    • Under identical experimental conditions (laser intensity, detector settings), excite the sample with a single laser pulse.

    • Record the transient absorption spectrum and identify the λmax for the 4-MBP triplet (e.g., ~450 nm in acetonitrile).

    • Measure the maximum change in optical density (ΔODsample) at the end of the laser pulse at this λmax.

  • Data Analysis: Repeat the measurements for both the standard and the sample multiple times to ensure reproducibility.

Protocol 3: Calculation of Triplet Quantum Yield

The triplet quantum yield of this compound (ΦT,sample) is calculated using the following comparative equation:

ΦT,sample = ΦT,std * (ΔODsample / ΔODstd) * (εT,std / εT,sample) * (Astd / Asample)

Where:

  • ΦT,std is the known triplet quantum yield of the standard (for benzophenone in benzene, ΦT,std ≈ 1).

  • ΔODsample and ΔODstd are the maximum transient absorbances of the sample and standard, respectively, at their triplet-triplet absorption maxima.

  • εT,sample and εT,std are the molar extinction coefficients of the triplet states of the sample and standard, respectively.

  • Asample and Astd are the absorbances of the sample and standard solutions at the excitation wavelength.

Note: If the molar extinction coefficients of the triplet states are unknown, a simplified method can be used by assuming they are similar, or by using a technique to determine their ratio. However, for the most accurate determination, these values should be known.

Visualization of Experimental Workflow and Photophysical Pathways

The following diagrams illustrate the key processes involved in the determination of the triplet quantum yield of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lfp Laser Flash Photolysis cluster_analysis Data Analysis prep_sample Prepare 4-MBP Solution (Abs ~0.1-0.2 at 355 nm) deoxygenate Deoxygenate Solutions (N2 or Ar bubbling) prep_sample->deoxygenate prep_std Prepare Benzophenone Std. (Abs ~0.1-0.2 at 355 nm) prep_std->deoxygenate lfp_std Measure ΔOD_std of Benzophenone Triplet deoxygenate->lfp_std lfp_sample Measure ΔOD_sample of 4-MBP Triplet deoxygenate->lfp_sample calculation Calculate Φ_T of 4-MBP using comparative method lfp_std->calculation lfp_sample->calculation

Caption: Experimental workflow for triplet quantum yield determination.

photophysical_pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) (Φ_T) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (Non-radiative)

Caption: Photophysical pathways of this compound.

Actinometry for Photon Flux Determination

For absolute quantum yield measurements or to calibrate the light source, chemical actinometry is employed. The potassium ferrioxalate actinometer is a common choice.

Protocol 4: Potassium Ferrioxalate Actinometry
  • Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N sulfuric acid. This solution is light-sensitive and should be prepared in the dark and stored in a light-proof container.[3][4]

  • Irradiation:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the solution with the light source used in the LFP experiment for a precisely measured time. The irradiation time should be kept short to ensure low conversion (<10%).[3]

    • Keep an identical cuvette with the actinometer solution in the dark as a control.[4]

  • Development:

    • After irradiation, take a known aliquot of the irradiated solution and the dark control.

    • To each, add a solution of 1,10-phenanthroline and a buffer solution (e.g., sodium acetate). This forms a colored complex with the Fe²⁺ ions produced during photoreduction.[3][4]

    • Allow the color to develop in the dark for at least 30 minutes.[4]

  • Measurement: Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer. The difference in absorbance between the irradiated and dark samples is proportional to the number of photons absorbed.

  • Calibration and Calculation: A calibration curve is prepared using standard Fe²⁺ solutions to determine the amount of Fe²⁺ formed. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Conclusion

This application note provides a comprehensive guide for the determination of the triplet quantum yield of this compound. Accurate measurement of this parameter is fundamental for characterizing the photochemical behavior of this and similar molecules. The provided protocols for laser flash photolysis and actinometry, along with the summarized photophysical data, offer a robust framework for researchers in diverse scientific fields. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxybenzophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction allows for the efficient formation of the carbon-carbon bond between the anisole and benzoyl groups.

Q2: My reaction yield is very low. What are the most common reasons for this?

Low yields in Friedel-Crafts acylation are often attributed to a few key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.[3][4][5]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[3][5]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While some reactions proceed at room temperature, others may need heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[3][4]

  • Poor Quality of Reagents: The purity of anisole, benzoyl chloride, and the Lewis acid catalyst is crucial for a successful reaction. Impurities can lead to unwanted side reactions and byproducts.[3]

Q3: I am observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, the formation of multiple products can occur, especially with a highly activated aromatic ring like anisole. The primary product is the para-substituted isomer (this compound) due to steric hindrance, but the ortho-isomer can also be formed. The ratio of these isomers can be influenced by the reaction conditions.

Q4: How can I effectively purify the final product?

The most common method for purifying this compound is recrystallization.[1] Suitable solvents for recrystallization include ethanol (B145695) or petroleum ether. The choice of solvent depends on the impurities present. Washing the crude product with a saturated sodium bicarbonate solution and then with brine during the workup is also essential to remove acidic impurities and unreacted starting materials.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Guide 1: Low or No Product Yield

If you are experiencing low or no yield, follow this troubleshooting workflow:

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality and Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->solution_reagents Issue Found check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK solution_conditions Optimize temperature. Adjust reaction time. Check stoichiometry. check_conditions->solution_conditions Issue Found check_workup 4. Analyze Work-up and Purification check_catalyst->check_workup Catalyst OK solution_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading. check_catalyst->solution_catalyst Issue Found solution_workup Ensure complete quenching. Optimize extraction and recrystallization. check_workup->solution_workup Issue Found end Improved Yield check_workup->end Work-up Optimized solution_reagents->end solution_conditions->end solution_catalyst->end solution_workup->end ExperimentalWorkflow General Experimental Workflow for this compound Synthesis setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) addition 2. Reagent Addition (Anisole, Benzoyl Chloride, AlCl3 in DCM at 0 °C) setup->addition reaction 3. Reaction (Stir at Room Temperature, Monitor by TLC) addition->reaction workup 4. Work-up (Quench with Ice/HCl, Extract with DCM) reaction->workup purification 5. Purification (Wash, Dry, Recrystallize) workup->purification product 6. Pure this compound purification->product

References

Technical Support Center: Synthesis of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxybenzophenone. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via Friedel-Crafts acylation?

A1: The primary side reactions encountered during the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride are the formation of the ortho-isomer (2-methoxybenzophenone) and demethylation of the methoxy (B1213986) group to yield 4-hydroxybenzophenone. In some cases, polysubstitution can occur, though it is less common in acylation than in alkylation.

Q2: How can I minimize the formation of the 2-methoxybenzophenone (B1295077) isomer?

A2: The formation of the para-isomer (this compound) is generally favored due to steric hindrance from the methoxy group on anisole. To maximize the yield of the desired para-product, consider the following:

  • Catalyst Selection: Shape-selective catalysts like certain zeolites can significantly enhance para-selectivity. For instance, HBEA zeolites have been shown to yield 93-96% selectivity for the para-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable para-isomer.

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may be necessary to optimize for the para-product.

Q3: What causes the demethylation of the methoxy group, and how can it be prevented?

A3: Demethylation is typically caused by the use of strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), which can complex with the oxygen of the methoxy group, leading to its cleavage.[2] To prevent this:

  • Use Milder Lewis Acids: Catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or certain zeolites are less prone to causing demethylation.[2]

  • Control Reaction Temperature: Higher temperatures can promote demethylation. Maintaining a lower reaction temperature throughout the synthesis is advisable.

  • Stoichiometry of the Catalyst: Using a large excess of AlCl₃ can increase the likelihood of demethylation. Use the minimum amount of catalyst required for an efficient reaction.

Q4: Can polysubstitution occur, and how can I avoid it?

A4: While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation because the resulting ketone is less activating than the starting anisole, it can still occur under forcing conditions. To avoid this, use a 1:1 molar ratio of anisole to benzoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Formation of significant amounts of 2-methoxybenzophenone.Optimize the catalyst and reaction conditions for para-selectivity. Consider using a shape-selective zeolite catalyst. Analyze the crude product by GC or NMR to quantify the isomer ratio.
Demethylation of the product.Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). Lower the reaction temperature. Use a stoichiometric amount of the catalyst instead of a large excess.
Incomplete reaction.Ensure the catalyst is active and anhydrous. Increase the reaction time or temperature cautiously, monitoring for an increase in byproducts.
Presence of 4-Hydroxybenzophenone in the Product Demethylation of the methoxy group.As mentioned above, switch to a milder catalyst and control the reaction temperature.
Difficult Purification Presence of multiple byproducts (isomers, demethylated product).Optimize the reaction to minimize byproduct formation. For purification, consider column chromatography or recrystallization from a suitable solvent system.

Data Presentation

The choice of catalyst significantly impacts the yield and selectivity of the Friedel-Crafts acylation of anisole. The following table summarizes the performance of different catalysts.

Table 1: Comparison of Catalysts for the Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Conversion (%)Selectivity for 4-Methoxy-product (%)Reference
HBEA ZeoliteBenzoyl Chloride-1208393-96[1]
Cu(OTf)₂Benzoyl ChlorideIonic LiquidRoom TempQuantitative96[3]
[CholineCl][ZnCl₂]₃Benzoic Anhydride-120 (MW)>95>99[4]
FeCl₃Propionyl ChlorideDichloromethane (B109758)Room Temp-Predominantly para[5]
AlCl₃Benzoyl ChlorideDichloromethane0 to Room Temp-Para-isomer is major product[6]

Note: The data is compiled from various studies and reaction conditions may vary.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride

This protocol is a general procedure for the synthesis of this compound using a traditional Lewis acid catalyst.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 5% aqueous NaOH solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[6][7]

Protocol 2: High-Selectivity Acylation using a Zeolite Catalyst

This protocol is adapted from a procedure demonstrating high para-selectivity using a solid acid catalyst.[1]

Materials:

  • Anisole

  • Benzoyl chloride

  • HBEA Zeolite catalyst (calcined)

  • Nitrogen gas

Procedure:

  • In a pressure tube equipped with a magnetic stir bar, add the calcined HBEA zeolite catalyst.

  • Add anisole to the tube and purge with nitrogen gas while stirring vigorously.

  • Heat the mixture to 120°C in an oil bath.

  • Once the temperature is stable, add benzoyl chloride to the mixture.

  • Seal the vessel and maintain the reaction at 120°C for the desired time, monitoring by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product as needed.

Visualizations

Friedel_Crafts_Acylation_Pathway Anisole Anisole SigmaComplex Sigma Complex (Intermediate) Anisole->SigmaComplex Electrophilic Attack BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon Formation of Electrophile LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Formation of Electrophile AcyliumIon->SigmaComplex Electrophilic Attack Product This compound (Para-product) SigmaComplex->Product Deprotonation (Major Pathway) OrthoProduct 2-Methoxybenzophenone (Ortho-product) SigmaComplex->OrthoProduct Deprotonation (Minor Pathway) DemethylatedProduct 4-Hydroxybenzophenone (Demethylation) Product->DemethylatedProduct Demethylation (Side Reaction) Troubleshooting_Workflow Start Start Synthesis CheckYield Low Product Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No AnalyzeByproducts Analyze Byproducts (GC, NMR) CheckYield->AnalyzeByproducts Yes CheckPurity->AnalyzeByproducts Yes End Successful Synthesis CheckPurity->End No Isomerization High Ortho-Isomer? AnalyzeByproducts->Isomerization Demethylation Demethylation Detected? Isomerization->Demethylation No OptimizeCatalyst Optimize Catalyst (e.g., Zeolite) Isomerization->OptimizeCatalyst Yes Demethylation->CheckPurity No MilderCatalyst Use Milder Lewis Acid (FeCl₃, ZnCl₂) Demethylation->MilderCatalyst Yes OptimizeCatalyst->Start OptimizeTemp Adjust Temperature OptimizeTemp->Start MilderCatalyst->OptimizeTemp

References

Troubleshooting the Friedel-Crafts Acylation of Anisole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the Friedel-Crafts acylation of anisole (B1667542).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of anisole has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of anisole can stem from several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1][3]

  • Insufficient Catalyst: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required rather than a catalytic amount.[1][2]

  • Deactivated Aromatic Ring: While anisole is an activated ring, the presence of any strongly electron-withdrawing groups on a substituted anisole derivative would deactivate it towards electrophilic aromatic substitution, potentially halting the reaction.[1][2]

  • Poor Quality Reagents: The purity of anisole, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is crucial. Impurities can interfere with the catalyst and lead to side reactions.[2]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some acylations of anisole proceed well at 0°C to room temperature, while others may require gentle heating.[2][4] Excessively high temperatures can promote side reactions and decomposition, leading to the formation of dark, tarry materials.[2]

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products in the Friedel-Crafts acylation of anisole is often related to regioselectivity. The methoxy (B1213986) group (-OCH₃) of anisole is an ortho, para-directing group.[5][6] This means the acyl group can add at the positions ortho (next to) or para (opposite to) the methoxy group.

  • Regioselectivity: While the para-substituted product is generally the major product due to reduced steric hindrance, the ortho-substituted isomer can also be formed.[6][7] The ratio of ortho to para products can be influenced by the reaction conditions.

  • Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution (the addition of more than one acyl group) can occur, especially if the reaction conditions are too harsh or if a large excess of the acylating agent is used.[2][8] The introduction of the first acyl group is deactivating, which generally hinders a second acylation.[2]

To control the formation of multiple products, you can try optimizing the reaction temperature (lower temperatures often favor the para product) and carefully controlling the stoichiometry of the reactants.[3]

Q3: My reaction mixture turned dark and I obtained a tarry, intractable material. What is the cause?

A3: The formation of a dark, tarry substance is a common issue and can be attributed to several factors:

  • High Reaction Temperature: As mentioned, excessive heat can lead to the decomposition of starting materials and products, resulting in polymerization and tar formation.[2]

  • Reaction with Solvent: The Lewis acid catalyst can react with certain solvents at elevated temperatures.

  • Side Reactions: Uncontrolled side reactions due to impurities or incorrect stoichiometry can also lead to the formation of polymeric byproducts.

To avoid this, ensure precise temperature control, use high-purity reagents and solvents, and add the reagents slowly and in a controlled manner.[4]

Issue 2: Reagent and Substrate Suitability

Q4: Can I use an anisole derivative with an amine (-NH₂) or hydroxyl (-OH) group in a Friedel-Crafts acylation?

A4: No, aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) functional groups are generally not suitable for Friedel-Crafts reactions.[1][3] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[3] This interaction forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[2][3] For substrates containing a hydroxyl group, it is often necessary to protect the hydroxyl group (e.g., as an ester) before performing the acylation.[2]

Data Presentation

Table 1: Troubleshooting Guide for Friedel-Crafts Acylation of Anisole

Issue Potential Cause Recommended Solution
Low or No Yield Moisture contamination deactivating the catalyst.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents.[1][2]
Insufficient Lewis acid catalyst.Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst relative to the acylating agent.[1]
Sub-optimal reaction temperature.Optimize the reaction temperature. Start with cooling (0°C) and gradually warm to room temperature while monitoring the reaction.[2][4]
Formation of Multiple Products Lack of regioselectivity (ortho vs. para).Lowering the reaction temperature can sometimes increase the proportion of the para product.[3]
Polysubstitution.Use a 1:1 stoichiometry of anisole to the acylating agent.[2]
Dark, Tarry Product Reaction temperature is too high.Maintain strict temperature control, often using an ice bath for initial mixing.[4]
Impure reagents or solvent.Use high-purity, anhydrous reagents and solvents.[2]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes a general procedure for the acylation of anisole using acetyl chloride and aluminum chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Acetyl chloride

  • Anisole

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.[1][4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[7][9] This step quenches the reaction and hydrolyzes the aluminum chloride complex.[4][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. The DCM layer will be on the bottom.[4] Extract the aqueous layer twice with additional portions of DCM.[7]

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[7][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel.[7]

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Assemble Apparatus reagents Add Anhydrous Solvent & AlCl3 start->reagents cool Cool to 0°C reagents->cool add_acyl Add Acylating Agent cool->add_acyl add_anisole Add Anisole Dropwise add_acyl->add_anisole react Stir at 0°C then RT add_anisole->react monitor Monitor by TLC react->monitor quench Quench with Ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.

Troubleshooting_Logic start Low/No Yield? check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture Yes multiple_products Multiple Products? start->multiple_products No check_catalyst Verify Catalyst Amount (Stoichiometric) check_moisture->check_catalyst check_temp Optimize Temperature check_catalyst->check_temp check_reagents Check Reagent Purity check_temp->check_reagents solution Improved Yield & Purity check_reagents->solution lower_temp Lower Reaction Temperature (Improve Regioselectivity) multiple_products->lower_temp Yes tar_formation Tarry Product? multiple_products->tar_formation No check_stoichiometry Check Reactant Stoichiometry (Prevent Polysubstitution) lower_temp->check_stoichiometry check_stoichiometry->solution control_temp Ensure Strict Temperature Control tar_formation->control_temp Yes tar_formation->solution No control_temp->solution

Caption: Troubleshooting decision tree for Friedel-Crafts acylation issues.

References

Technical Support Center: Purification of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Methoxybenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Yield After Recrystallization

  • Question: My recrystallization of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields during recrystallization are a common problem and can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Possible Causes & Solutions:

      • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product remains in the mother liquor.

        • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover dissolved product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

      • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during a hot filtration step.

        • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization.

      • Inappropriate Solvent: The chosen solvent may have a high solubility for this compound even at low temperatures.

        • Solution: Conduct small-scale solubility tests to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol (B145695), isopropanol, and petroleum ether have been reported as suitable solvents.[1]

      • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a significant portion of the product.

        • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Issue 2: Product "Oils Out" During Recrystallization

  • Question: Instead of forming crystals, my this compound is separating as an oil. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.

    • Possible Causes & Solutions:

      • High Solute Concentration or Rapid Cooling: A supersaturated solution that is cooled too quickly can lead to oiling out.

        • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool down more slowly.

      • Inappropriate Solvent: The boiling point of the solvent might be too high.

        • Solution: Select a solvent with a lower boiling point.

      • Significant Impurities: The presence of impurities can lower the melting point of the product.

        • Solution: Consider a preliminary purification step, such as a simple filtration or a wash, before recrystallization.

Issue 3: Colored Impurities in the Final Product

  • Question: My purified this compound crystals still have a yellowish tint. How can I remove colored impurities?

  • Answer: Colored impurities are common in products synthesized via Friedel-Crafts acylation.

    • Possible Causes & Solutions:

      • Presence of Colored Byproducts: The synthesis reaction may have produced colored byproducts.

        • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials such as anisole (B1667542) and benzoyl chloride, byproducts from the Friedel-Crafts acylation reaction, and residual catalyst (e.g., aluminum chloride).[2]

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the level of impurities and the desired final purity.

  • Recrystallization is a simple and effective technique for removing small amounts of impurities and is often sufficient for achieving high purity.[1]

  • Column chromatography is more suitable for separating complex mixtures or when impurities have similar solubility to the product.

  • Vacuum distillation can be effective for removing non-volatile or highly volatile impurities.[1]

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 61-63°C. A sharp melting point within this range is a good indicator of high purity.

Q4: How can I assess the purity of my this compound product?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information on the structure and purity of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

The following table summarizes illustrative quantitative data for different purification methods for this compound, collated from various experimental sources.

Purification MethodStarting Purity (approx.)Final Purity (approx.)Yield (approx.)Notes
Recrystallization
Ethanol90%>98%70-85%Effective for removing minor impurities. Yield can be optimized by minimizing solvent usage and recovering a second crop of crystals.[1]
Isopropanol90%>98%~64%Another suitable solvent for recrystallization.[3]
Column Chromatography
Silica (B1680970) Gel (Hexane/Ethyl Acetate)85-90%>99%70-80%Good for separating closely related impurities. The yield depends on the separation efficiency.
Vacuum Distillation 90%>97%50-60%Useful for removing non-volatile impurities. The yield can be lower due to product loss during the process.[1]

Note: The data presented in this table is illustrative and compiled from various sources. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

1. Recrystallization from Ethanol

This protocol describes the purification of this compound using ethanol as the solvent.

  • Methodology:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating on a hot plate until the solid is completely dissolved.

    • (Optional) Decoloration: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

2. Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Methodology:

    • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

    • Elution: Begin eluting the column with the mobile phase. A common solvent system is a gradient of hexane (B92381) and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

    • Fraction Collection: Collect the eluent in small fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude this compound cluster_assessment Initial Assessment cluster_purification Purification Method Selection cluster_end End: Purified Product start Crude Product assess_purity Assess Purity (TLC, etc.) start->assess_purity assess_impurities Identify Impurity Type assess_purity->assess_impurities recrystallization Recrystallization assess_impurities->recrystallization Minor Impurities column_chromatography Column Chromatography assess_impurities->column_chromatography Complex Mixture vacuum_distillation Vacuum Distillation assess_impurities->vacuum_distillation Non-volatile Impurities analyze_purity Analyze Final Purity recrystallization->analyze_purity column_chromatography->analyze_purity vacuum_distillation->analyze_purity end_product Pure this compound analyze_purity->end_product Purity Confirmed

Caption: Workflow for selecting a purification method for this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_low_yield Low Yield cluster_oiling_out Oiling Out cluster_colored_product Colored Product cluster_solution Resolution problem Purification Issue Encountered low_yield Low Yield? problem->low_yield oiling_out Oiling Out? problem->oiling_out colored_product Colored Product? problem->colored_product excess_solvent Use minimum hot solvent Recover 2nd crop low_yield->excess_solvent Yes premature_crystallization Pre-heat filtration apparatus low_yield->premature_crystallization Yes low_yield->oiling_out No solution Problem Resolved excess_solvent->solution premature_crystallization->solution reheat_add_solvent Reheat, add more solvent Cool slowly oiling_out->reheat_add_solvent Yes change_solvent Use lower boiling point solvent oiling_out->change_solvent Yes oiling_out->colored_product No reheat_add_solvent->solution change_solvent->solution add_charcoal Add activated charcoal to hot solution colored_product->add_charcoal Yes colored_product->solution No add_charcoal->solution

Caption: Troubleshooting logic for common this compound purification problems.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.

Q2: Are there more environmentally friendly or "greener" synthesis routes?

A2: Yes, research is ongoing to develop more sustainable methods. One promising approach involves using solid acid catalysts like zeolites (e.g., H-beta) or tungstophosphoric acid supported on MCM-41.[1] These catalysts can be recovered and reused, reducing waste and avoiding the use of corrosive and moisture-sensitive Lewis acids like AlCl₃.[1] Another green alternative is the acylation of anisole with benzoic acid, which avoids the use of acyl chlorides.[1]

Q3: What are the main side products in the Friedel-Crafts acylation of anisole?

A3: The primary side product is the ortho-isomer, 2-methoxybenzophenone (B1295077). The methoxy (B1213986) group of anisole is an ortho-, para-directing group, but the para-isomer is generally favored due to reduced steric hindrance.[2] Under harsh reaction conditions, demethylation of the methoxy group can also occur, leading to the formation of 4-hydroxybenzophenone (B119663).

Q4: How can I purify the crude this compound?

A4: The most common purification method is recrystallization. Suitable solvents include ethanol (B145695), or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[2] Washing the crude product with a dilute sodium hydroxide (B78521) solution can help remove acidic impurities, followed by a water wash. If isomeric impurities are present, column chromatography may be necessary for high-purity applications.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation of anisole resulted in a very low yield or no product at all. What are the likely causes and how can I fix it?

Answer: Low or no yield in this reaction is a common issue and can be attributed to several factors. A systematic check of your reagents and reaction conditions is the best approach.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inactive Catalyst The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Ensure you are using anhydrous AlCl₃ from a freshly opened or properly stored container. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively inactivating it. Therefore, a stoichiometric amount (at least 1 equivalent relative to the benzoyl chloride) is required, and a slight excess (e.g., 1.1 equivalents) is often beneficial.[5]
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily hydrolyzes in the presence of moisture to benzoic acid, which is unreactive under these conditions. Ensure your anisole and solvent are anhydrous.
Suboptimal Reaction Temperature While higher temperatures can accelerate the reaction, they can also promote side reactions like demethylation. For the AlCl₃ catalyzed reaction, it is often started at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature or gently heated.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Work-up Issues Emulsion formation during the aqueous work-up is a frequent problem that can lead to product loss.[5][6] To minimize this, slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5][7] If an emulsion still forms, adding brine (saturated NaCl solution) can help break it.[4]
Issue 2: Formation of Significant Amounts of 2-Methoxybenzophenone (Ortho-Isomer)

Question: My product contains a significant amount of the 2-methoxybenzophenone isomer. How can I improve the selectivity for the desired this compound (para-isomer)?

Answer: While the formation of some ortho-isomer is expected, its proportion can be minimized by controlling the reaction conditions.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Reaction Temperature Higher reaction temperatures can sometimes lead to a decrease in para-selectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable para-product.
Catalyst Choice The choice of catalyst can influence the ortho/para ratio. Bulky catalysts or catalyst systems may sterically hinder the attack at the ortho position, thus increasing para-selectivity. Using certain zeolites as catalysts has been shown to provide high para-selectivity due to their shape-selective nature.
Solvent Effects The polarity of the solvent can influence the regioselectivity of the reaction. While less common for this specific synthesis, experimenting with different anhydrous solvents (e.g., dichloromethane (B109758), carbon disulfide, nitrobenzene) could potentially alter the isomer ratio.
Issue 3: Evidence of Demethylation (Formation of 4-Hydroxybenzophenone)

Question: I have identified 4-hydroxybenzophenone in my product mixture. What is causing the demethylation of the methoxy group, and how can I prevent it?

Answer: Demethylation is a known side reaction in Friedel-Crafts acylations involving methoxy-substituted aromatics, especially under harsh conditions.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Excess Lewis Acid Using a large excess of a strong Lewis acid like AlCl₃ can promote demethylation. Use the minimum amount of catalyst required for the reaction to proceed efficiently (typically 1.0-1.2 equivalents).
High Reaction Temperature Elevated temperatures significantly increase the rate of demethylation. Avoid prolonged heating at high temperatures. Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.
Milder Catalyst Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which are less prone to causing demethylation. Alternatively, explore the use of solid acid catalysts like zeolites.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of this compound

CatalystAcylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (para)Reference
AlCl₃Benzoyl ChlorideDichloromethaneRT2~85-95High[2][8]
FeCl₃Propionyl ChlorideDichloromethaneRT0.25HighHigh[9]
H-beta ZeoliteBenzoic AnhydrideNone220-95.3 (conversion)67.7%-
HPW/MCM-41Benzoic AcidNone--87.4High[1]

Note: Yields and selectivities can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride using AlCl₃

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of AlCl₃.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: After the addition of benzoyl chloride is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5][7]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from ethanol to obtain pure this compound.

Protocol 2: Green Synthesis of this compound using a Zeolite Catalyst

This protocol outlines a more environmentally friendly approach using a solid acid catalyst.

Materials:

  • Anisole

  • Benzoyl chloride

  • HBEA zeolite catalyst (freshly calcined)

Procedure:

  • Reaction Setup: In a pressure tube equipped with a magnetic stir bar, add anisole (e.g., 0.013 mol) and purge with nitrogen gas.

  • Catalyst Addition: Add the freshly calcined HBEA zeolite catalyst (e.g., 0.07 g) to the anisole.

  • Heating: Heat the mixture to 120 °C in an oil bath with vigorous stirring.

  • Reagent Addition: Add benzoyl chloride (e.g., 0.004 mol) to the heated mixture.

  • Reaction: Maintain the reaction at 120 °C for the desired time, taking samples periodically to monitor progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to recover the catalyst. The filtrate can be purified by distillation or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Anhydrous AlCl3 and DCM A->B C Cool to 0 °C B->C D Add Benzoyl Chloride C->D E Add Anisole D->E F Stir at RT E->F G Quench with HCl/Ice F->G H Extract with DCM G->H I Wash (NaHCO3, Brine) H->I J Dry and Concentrate I->J K Recrystallize J->K

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting_Yield Start Low or No Yield Q1 Anhydrous Conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Ensure dry glassware, reagents, and inert atmosphere) Q1->A1_No Q2 Sufficient Catalyst? (>=1 equivalent) A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Increase catalyst loading) Q2->A2_No Q3 Optimal Temperature? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No (Monitor by TLC and adjust) Q3->A3_No Q4 Proper Work-up? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No (Slow quenching, break emulsions) Q4->A4_No End Yield Improved A4_Yes->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Signaling_Pathway cluster_reactants Reactants Anisole Anisole SigmaComplex Sigma Complex (Intermediate) Anisole->SigmaComplex BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Electrophile BenzoylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 (Catalyst) AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex -H+ Product This compound ProductComplex->Product + H2O (Work-up)

Caption: Simplified reaction pathway for the Friedel-Crafts acylation of anisole.

References

Technical Support Center: Preventing Photodegradation of 4-Methoxybenzophenone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the photodegradation of 4-Methoxybenzophenone in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

A1: this compound is a chemical compound commonly used as a UV filter in sunscreens and as a photostabilizer in various materials.[1] However, it is susceptible to degradation upon exposure to light, particularly UV radiation. This degradation can lead to a loss of the compound's efficacy, the formation of potentially interfering byproducts, and inconsistent experimental results.

Q2: What are the primary mechanisms behind the photodegradation of this compound?

A2: The photodegradation of this compound is primarily initiated by the absorption of UV light, which excites the molecule to a short-lived singlet state. This is followed by a highly efficient transition to a more stable triplet state. This triplet state is the key intermediate in the degradation process and can undergo two main pathways:

  • Direct Photolysis: The excited molecule can directly undergo bond cleavage, leading to the formation of various degradation products.

  • Indirect Photodegradation: The excited triplet state can react with other molecules in the solution, such as the solvent or dissolved oxygen, to generate reactive oxygen species (ROS) like hydroxyl radicals. These highly reactive species can then attack and degrade the this compound molecules.

Q3: What are the common degradation products of this compound?

A3: Studies on this compound and its close isomer, oxybenzone (B1678072) (2-hydroxy-4-methoxybenzophenone), have identified several degradation products, including benzophenone (B1666685), 2-hydroxybenzophenone, benzoic acid, and benzaldehyde.[2][3] The formation of these byproducts can complicate the analysis of experimental results.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The solvent can significantly influence the rate of photodegradation. Polar protic solvents, like methanol, can form hydrogen bonds with the excited state of benzophenone derivatives, which can affect the degradation kinetics.[2] Aprotic solvents, such as acetonitrile, may lead to different degradation rates and pathways. The presence of impurities in the solvent can also act as photosensitizers, accelerating degradation.

Q5: Are there any chemical stabilizers that can be added to the solution to prevent photodegradation?

A5: Yes, certain types of chemical stabilizers can be effective. Hindered Amine Light Stabilizers (HALS) are a class of compounds that do not absorb UV radiation but instead act as radical scavengers.[3] They work by trapping the free radicals that are formed during the photodegradation process, thereby interrupting the degradation chain reaction. A key advantage of HALS is that they are regenerated in a cyclic process, allowing them to provide long-term protection.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC). Photodegradation of this compound during sample preparation or analysis.1. Minimize Light Exposure: Prepare solutions in a dimly lit area. Use amber glassware or wrap containers in aluminum foil. 2. Work Quickly: Reduce the time between sample preparation and analysis. 3. Control Temperature: Keep solutions cool, as heat can accelerate photodegradation.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Confirm Identity: Use mass spectrometry (LC-MS or GC-MS) to identify the unknown peaks and compare them to known degradation products of this compound. 2. Review Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents to avoid contaminants that may act as photosensitizers. Consider degassing the solvent to remove dissolved oxygen.
Loss of biological activity or efficacy in assays. Degradation of the active this compound compound.1. Perform a Stability Study: Analyze the concentration of this compound in your solution over time under your experimental light and temperature conditions to quantify the degradation rate. 2. Incorporate a Stabilizer: Consider adding a Hindered Amine Light Stabilizer (HALS) to your solution. Start with a low concentration and optimize as needed.
Solution changes color (e.g., yellowing). Formation of chromophoric degradation products.1. Monitor UV-Vis Spectrum: Track changes in the UV-Vis absorption spectrum of the solution over time to monitor the formation of color-causing impurities. 2. Implement Preventative Measures: Strictly follow all light-protection and temperature-control protocols.

Data Presentation: Factors Influencing Photodegradation

The following table summarizes the qualitative and expected relative effects of various factors on the photodegradation of this compound in solution. Quantitative data can vary significantly based on experimental conditions such as light intensity, wavelength, and temperature.

Factor Condition Expected Impact on Degradation Rate Rationale
Solvent Type Protic (e.g., Methanol, Ethanol)Moderate to HighCan participate in hydrogen abstraction reactions with the excited triplet state.
Aprotic (e.g., Acetonitrile, Dichloromethane)Lower compared to protic solventsLess likely to directly react with the excited state, but can still be a source of radicals if not pure.
Aqueous SolutionVariablepH and the presence of dissolved organic matter can significantly influence the degradation rate.
Stabilizers None (Control)HighNo protection against photodegradation.
Hindered Amine Light Stabilizer (HALS)Significantly ReducedHALS act as efficient radical scavengers, interrupting the degradation chain reaction.
Atmosphere Air (Presence of Oxygen)HighDissolved oxygen can lead to the formation of highly reactive singlet oxygen and other ROS.
Inert (Nitrogen or Argon)ReducedDegassing the solvent to remove oxygen minimizes oxidative degradation pathways.
Light Exposure Direct UV LightVery HighDirect exposure to high-energy UV photons is the primary driver of degradation.
Ambient Laboratory LightModerateCan still cause significant degradation over extended periods.
Dark (Control)Negligible (due to light)Any degradation would likely be due to other factors like temperature or chemical instability.

Experimental Protocols

Protocol 1: Evaluating the Photostability of this compound in a Specific Solvent

Objective: To determine the rate of photodegradation of this compound in a chosen solvent under controlled light exposure.

Materials:

  • This compound

  • High-purity, HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Amber and clear glass vials with caps

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • Sample Aliquoting:

    • Pipette equal volumes of the stock solution into a series of clear glass vials (for light exposure).

    • Pipette the same volumes into a series of amber glass vials or clear vials wrapped in aluminum foil (for dark control).

  • Light Exposure:

    • Place both the light-exposed and dark control vials in the photostability chamber.

    • Expose the samples to a controlled light source for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours). Maintain a constant temperature.

  • Sample Analysis:

    • At each time point, remove one light-exposed vial and one dark control vial.

    • Immediately analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.

    • Calculate the degradation rate constant (k) and the half-life (t½) for the light-exposed samples.

Protocol 2: Testing the Efficacy of a Hindered Amine Light Stabilizer (HALS)

Objective: To evaluate the ability of a HALS to prevent the photodegradation of this compound.

Materials:

  • Same as Protocol 1

  • A selected Hindered Amine Light Stabilizer (HALS)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a second stock solution containing both this compound and the HALS at a specific concentration (e.g., 0.1% w/v).

  • Sample Aliquoting:

    • Aliquot the solution without HALS into clear and dark control vials as in Protocol 1.

    • Aliquot the solution containing HALS into a separate set of clear vials.

  • Light Exposure:

    • Expose all three sets of vials (light-exposed without HALS, dark control, and light-exposed with HALS) in the photostability chamber under the same conditions.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples at predefined time points using HPLC.

  • Data Analysis:

    • Compare the degradation rate of this compound in the presence and absence of the HALS.

    • Calculate the percentage of protection provided by the HALS at each time point.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Degradation Pathways cluster_2 Products 4-MBP_ground This compound (Ground State) 4-MBP_singlet Excited Singlet State (Short-lived) 4-MBP_ground->4-MBP_singlet UV Light Absorption 4-MBP_triplet Excited Triplet State (Key Intermediate) 4-MBP_singlet->4-MBP_triplet Intersystem Crossing Direct_Photolysis Direct Photolysis (Bond Cleavage) 4-MBP_triplet->Direct_Photolysis Indirect_Degradation Indirect Degradation 4-MBP_triplet->Indirect_Degradation Reaction with Solvent/Oxygen Degradation_Products Degradation Products (e.g., Benzophenone, Benzoic Acid) Direct_Photolysis->Degradation_Products Indirect_Degradation->Degradation_Products via ROS Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Degradation Is Photodegradation a Likely Cause? Start->Check_Degradation Implement_Basic Implement Basic Protective Measures Check_Degradation->Implement_Basic Yes End Optimized Protocol Check_Degradation->End No Basic_Measures - Use Amber Vials - Work in Low Light - Control Temperature Implement_Basic->Basic_Measures Analyze_Purity Analyze Compound and Solvent Purity Implement_Basic->Analyze_Purity Purity_Check - HPLC-MS for Degradants - Use High-Purity Solvents - Degas Solvents Analyze_Purity->Purity_Check Conduct_Stability Conduct Formal Stability Study Analyze_Purity->Conduct_Stability Stability_Protocol Follow Protocol 1 Conduct_Stability->Stability_Protocol Consider_Stabilizer Consider Using a Stabilizer (HALS) Conduct_Stability->Consider_Stabilizer Stabilizer_Protocol Follow Protocol 2 Consider_Stabilizer->Stabilizer_Protocol Consider_Stabilizer->End HALS_Mechanism UV_Light UV Light 4-MBP This compound UV_Light->4-MBP Radicals Free Radicals (R•) 4-MBP->Radicals Photodegradation Radicals->4-MBP Chain Reaction HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Reacts with Radicals Trapped_Radical Trapped Radical (>N-O-R) Nitroxyl_Radical->Trapped_Radical Scavenges R• Regenerated_HALS Regenerated HALS Trapped_Radical->Regenerated_HALS Further Reactions (Regeneration Cycle) Regenerated_HALS->Nitroxyl_Radical Continues Cycle

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Methoxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-methoxybenzophenone derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for interpreting complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my ¹H NMR spectrum for a this compound derivative so complex and difficult to interpret?

A1: The aromatic region (typically δ 6.9–8.1 ppm) in ¹H NMR spectra of these compounds is often complex due to several factors.[1] The presence of two phenyl rings leads to a number of proton signals in a narrow chemical shift range, causing signal crowding.[1] Additionally, when the chemical shift difference between coupled protons is small, second-order effects can distort the expected splitting patterns, further complicating the spectrum.[1]

Q2: I'm observing broad peaks in my ¹H NMR spectrum. What are the common causes and how can I resolve this?

A2: Broad peaks can arise from several issues:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks. Re-shimming the spectrometer, either automatically or manually, can resolve this.[2]

  • Sample Concentration: High sample concentrations can lead to increased solution viscosity and intermolecular interactions, causing peak broadening.[3] Diluting the sample is a good first step; a concentration of 5-25 mg in 0.6 mL of solvent is often a suitable starting point.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[1][2] Ensure high-purity solvents and clean glassware are used, and consider filtering the sample directly into the NMR tube.[1][4]

  • Chemical Exchange: If the molecule is undergoing conformational changes or tautomerism on a timescale similar to the NMR experiment, signals can broaden. Acquiring the spectrum at different temperatures may help resolve this by either slowing down the exchange at lower temperatures or causing signals to coalesce into a sharp peak at higher temperatures.[1][2]

Q3: There are unexpected peaks in my NMR spectrum. What are the likely sources?

A3: Unexpected peaks can originate from various sources:

  • Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate (B1210297) or dichloromethane, can be difficult to remove completely and may appear in the spectrum.[1]

  • Water: A singlet around 1.6 ppm in CDCl₃ is often due to water.[1] Using a fresh ampoule of deuterated solvent or storing it over molecular sieves can prevent this.[1]

  • Impurities: Side-products from the reaction or impurities in the starting materials can contribute extra signals.[1]

  • Photoisomerization: Some derivatives may be light-sensitive and can undergo isomerization, leading to a new set of signals. It is advisable to protect such samples from light.[1]

Q4: How can I distinguish between the protons on the two different aromatic rings?

A4: Differentiating between the protons on the methoxy-substituted ring and the unsubstituted ring can be achieved through a combination of techniques:

  • Chemical Shift Prediction: Protons on the methoxy-substituted ring are generally more shielded (appear at a lower ppm value) due to the electron-donating nature of the methoxy (B1213986) group.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system (i.e., on the same ring).[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Correlations from the methoxy protons (a sharp singlet around 3.8-3.9 ppm) to the carbons of one of the aromatic rings will definitively identify that ring system.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between the methoxy protons and the ortho-protons on the same ring.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aromatic Region

Overlapping aromatic signals are a common challenge. The following workflow can help in resolving and assigning these peaks.

G start Complex Aromatic Region not_resolved Significant Overlap Persists start->not_resolved higher_field Acquire Spectrum on a Higher Field NMR Instrument cosy Run 2D COSY Experiment higher_field->cosy Yes higher_field->not_resolved No change_solvent Re-run Spectrum in a Different Solvent (e.g., Benzene-d₆) change_solvent->cosy hsqc_hmbc Run 2D HSQC/HMBC Experiments cosy->hsqc_hmbc resolved Signals Resolved and Assigned hsqc_hmbc->resolved not_resolved->higher_field Access Available? not_resolved->change_solvent No

Caption: Troubleshooting workflow for overlapping NMR signals.

Issue 2: Incorrect Signal Integration

Inaccurate integration can lead to erroneous structural assignments. This guide helps troubleshoot common integration problems.

G start Incorrect Integration Values phasing Check Phasing and Baseline Correction start->phasing reprocess Manually Re-phase and Baseline Correct the Spectrum phasing->reprocess overlap Are Peaks Overlapping? reprocess->overlap Still Incorrect deconvolution Use Deconvolution Software or Change Solvent to Resolve Peaks overlap->deconvolution Yes impurity Check for Impurity Peaks (Solvent, Water, etc.) overlap->impurity No correct Integration Corrected deconvolution->correct impurity->correct

Caption: Troubleshooting logic for incorrect NMR signal integration.

Data Presentation

Typical ¹H and ¹³C NMR Chemical Shifts for this compound

The following table summarizes typical chemical shift ranges for the parent this compound in CDCl₃. Note that substitutions on either ring can alter these values.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~195.6
Methoxy (-OCH₃)~3.88 (s, 3H)~55.5
Aromatic CH (methoxy ring)~6.96 (d, J ≈ 8.8 Hz, 2H)~113.6, ~132.6
Aromatic C-O (methoxy ring)-~163.2
Aromatic C-C=O (methoxy ring)-~130.1
Aromatic CH (unsubstituted ring)~7.47 (t, J ≈ 7.6 Hz, 2H), ~7.56 (t, J ≈ 7.4 Hz, 1H), ~7.83 (d, J ≈ 7.2 Hz, 2H)~128.2, ~129.8, ~131.9
Aromatic C-C=O (unsubstituted ring)-~138.3

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Weighing the Sample: Accurately weigh 5-25 mg of the purified this compound derivative for ¹H NMR, or 20-100 mg for ¹³C NMR.[2][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆). For a standard 5 mm NMR tube, use approximately 0.6-0.7 mL of solvent.[1]

  • Dissolving the Sample: Dissolve the sample in the chosen solvent in a small vial first. This allows for gentle vortexing or sonication to aid dissolution.[7]

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry NMR tube.[4] Solid particles can severely degrade the magnetic field homogeneity, leading to broad lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring a 2D HMBC Spectrum

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable for establishing long-range (2- and 3-bond) correlations between protons and carbons, which is key for assigning quaternary carbons and piecing together molecular fragments.

  • Setup: After acquiring standard ¹H and ¹³C spectra, load a standard HMBC pulse program on the spectrometer.

  • Tuning: Ensure both the ¹H and ¹³C channels are properly tuned.

  • Parameters:

    • Set the spectral width in the F2 (¹H) dimension to cover all proton signals.

    • Set the spectral width in the F1 (¹³C) dimension to encompass the full expected range of carbon chemical shifts (e.g., 0-200 ppm), including the carbonyl region.

    • The number of increments in the F1 dimension will determine the resolution; 256-512 increments are common.

    • The number of scans per increment will depend on the sample concentration; start with 8 or 16 scans and adjust as needed for good signal-to-noise.

    • A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.

  • Acquisition: Start the acquisition. 2D experiments can take from under an hour to several hours depending on the chosen parameters and sample concentration.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions and phased to produce the 2D spectrum, which will show correlation peaks between protons and carbons that are 2 or 3 bonds apart.

Experimental Workflow for Structure Elucidation

For novel or complex derivatives, a systematic approach combining several NMR experiments is essential for unambiguous structure determination.[2]

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 Acquire High-Resolution ¹H NMR C13 Acquire ¹³C NMR (& DEPT) H1->C13 COSY Run COSY (¹H-¹H Correlations) C13->COSY HSQC Run HSQC (¹H-¹³C Direct Correlations) COSY->HSQC HMBC Run HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC structure Propose Structure HMBC->structure

Caption: Experimental workflow for NMR-based structure elucidation.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 4-Methoxybenzophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing laboratory-scale procedures for pilot and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The two most common and scalable methods for synthesizing this compound are Friedel-Crafts acylation and Suzuki-Miyaura coupling. Friedel-Crafts acylation involves the reaction of anisole (B1667542) with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an aryl boronic acid with an aryl halide.

Q2: Which synthesis method is more suitable for industrial-scale production?

A2: The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling for industrial scale depends on several factors, including cost, desired purity, and environmental considerations. Friedel-Crafts acylation is often more cost-effective due to cheaper raw materials and catalysts. However, it can generate significant waste and may lead to isomeric impurities. Suzuki-Miyaura coupling offers higher selectivity and milder reaction conditions, often resulting in higher purity, but the palladium catalyst can be expensive.

Q3: What are the main challenges when scaling up the Friedel-Crafts acylation of anisole?

A3: Key challenges in scaling up this reaction include:

  • Exothermic Reaction Control: The reaction is highly exothermic, and efficient heat management is crucial to prevent side reactions and ensure safety.

  • Catalyst Handling and Quenching: Anhydrous aluminum chloride is sensitive to moisture and requires careful handling. The quenching process can be hazardous on a large scale if not properly controlled.

  • By-product Formation: Formation of the ortho-isomer (2-Methoxybenzophenone) is a common side reaction that can complicate purification.

  • Waste Disposal: The reaction generates a significant amount of acidic waste from the catalyst quenching, which requires appropriate disposal procedures.

Q4: How can I minimize the formation of the ortho-isomer in Friedel-Crafts acylation?

A4: To favor the formation of the desired para-isomer (this compound), consider the following:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para-product.

  • Solvent: The choice of solvent can influence the ortho/para ratio. Non-polar solvents often favor para-substitution.

  • Catalyst: While AlCl₃ is common, exploring other Lewis acids or supported catalysts might offer better selectivity. For instance, zeolite catalysts have shown high para-selectivity in acylation reactions.[1][2]

Q5: What are the critical parameters to control in a large-scale Suzuki-Miyaura coupling for this compound synthesis?

A5: For a successful scale-up of the Suzuki-Miyaura coupling, it is important to control:

  • Catalyst Activity and Loading: Ensuring the activity of the palladium catalyst and optimizing its loading are crucial for cost-effectiveness.

  • Oxygen Exclusion: The catalytic cycle is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.

  • Base Selection: The choice and amount of base can significantly impact the reaction rate and yield.

  • Solvent and Phase Transfer: Proper mixing in biphasic systems is essential for efficient reaction.

Troubleshooting Guides

Troubleshooting Friedel-Crafts Acylation Scale-Up
Issue Potential Cause Troubleshooting Steps
Low Yield Catalyst Inactivity: Moisture contamination deactivating the AlCl₃ catalyst.Ensure all reagents and solvents are anhydrous. Handle AlCl₃ under an inert atmosphere. Consider using a fresh batch of catalyst.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction temperature if the reaction is sluggish, while carefully monitoring for side-product formation.
Product Loss During Workup: Formation of emulsions or incomplete extraction.Quench the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl. Use an appropriate solvent system for extraction and consider using brine washes to break emulsions.
High Levels of Ortho-Isomer High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically less stable ortho-isomer.Conduct the reaction at a lower temperature (e.g., 0-5 °C).
Solvent Effects: The polarity of the solvent can influence the isomer ratio.Experiment with less polar solvents like hexane (B92381) or dichloromethane (B109758).
Formation of Dark, Tarry By-products Overheating: Localized overheating can lead to polymerization and decomposition.Ensure efficient stirring and cooling of the reactor. Add the acylating agent or catalyst portion-wise to control the exotherm.
Reaction with Solvent: Some solvents can react with the Lewis acid at elevated temperatures.Choose a solvent that is inert under the reaction conditions.
Troubleshooting Suzuki-Miyaura Coupling Scale-Up
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Deactivation: Presence of oxygen or impurities in the reaction mixture.Thoroughly degas all solvents and reagents. Ensure the reaction is carried out under a strict inert atmosphere (Nitrogen or Argon). Purify starting materials if necessary.
Incorrect Base: The chosen base may not be strong enough or may be sterically hindered.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity.
Low Reaction Temperature: Insufficient temperature to drive the reaction to completion.Gradually increase the reaction temperature, monitoring for any signs of catalyst decomposition or side-product formation.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve the degassing procedure and maintain a positive pressure of inert gas.
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.Screen different palladium pre-catalysts and ligands.
Difficulty in Product Purification Residual Palladium: Palladium residues can contaminate the final product.Use palladium scavengers or perform recrystallization to remove residual palladium.
By-products from Starting Materials: Impurities in the starting materials can lead to additional by-products.Use high-purity starting materials.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Parameter Friedel-Crafts Acylation Suzuki-Miyaura Coupling Green Synthesis (Zeolite Catalyst) [1]
Starting Materials Anisole, Benzoyl Chloride4-Methoxyphenylboronic Acid, Bromobenzene (B47551)Anisole, Benzoic Acid
Catalyst AlCl₃ (stoichiometric)Pd catalyst (catalytic)Zeolite (e.g., HBEA)
Typical Yield (Lab Scale) 70-85%85-95%~87% selectivity
Reaction Conditions Anhydrous, often low temperatureInert atmosphere, elevated temperatureHigh temperature
Key Advantages Low-cost raw materialsHigh selectivity, mild conditionsReusable catalyst, environmentally benign
Key Disadvantages Stoichiometric waste, harsh workupCatalyst cost, sensitivity to oxygenHigh temperature, may require specific catalyst preparation
Table 2: Influence of Catalyst on Friedel-Crafts Acylation Yield (Analogous Reactions)
Catalyst Acylating Agent Aromatic Substrate Yield (%) Reference
AlCl₃Benzoyl ChlorideAnisole~80%General textbook values
FeCl₃Benzoyl ChlorideAnisole~75%General textbook values
Zeolite H-BEABenzoyl ChlorideAnisole>95% (selectivity to para)[1]
SiO₂-AlCl₃Benzoyl ChlorideAnisole~90%[2]

Experimental Protocols

Pilot-Scale Synthesis of this compound via Friedel-Crafts Acylation

Materials:

Reagent Quantity Molar Eq.
Anisole10.8 kg (100 mol)1.0
Benzoyl Chloride14.7 kg (105 mol)1.05
Aluminum Chloride (anhydrous)14.7 kg (110 mol)1.1
Dichloromethane100 L-
Crushed Ice150 kg-
Concentrated HCl15 L-
5% NaOH solutionAs needed-
BrineAs needed-
Anhydrous Magnesium SulfateAs needed-

Procedure:

  • Reactor Setup: A 250 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber is dried and purged with dry nitrogen.

  • Reagent Charging: Charge the reactor with dichloromethane (60 L) and anhydrous aluminum chloride (14.7 kg) under a nitrogen atmosphere. Cool the suspension to 0-5 °C with constant stirring.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (14.7 kg) to the stirred suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • Addition of Anisole: In a separate vessel, dissolve anisole (10.8 kg) in dichloromethane (40 L). Add this solution to the reactor via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: In a separate 500 L reactor, prepare a mixture of crushed ice (150 kg) and concentrated hydrochloric acid (15 L). Slowly and carefully transfer the reaction mixture into the ice/HCl mixture with vigorous stirring, maintaining the temperature of the quench mixture below 20 °C.

  • Workup: Transfer the quenched mixture to a liquid-liquid extractor. Separate the organic layer. Wash the organic layer sequentially with 5% NaOH solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield pure this compound.

Laboratory-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

Reagent Quantity Molar Eq.
4-Methoxyphenylboronic Acid1.52 g (10 mmol)1.0
Bromobenzene1.57 g (10 mmol)1.0
Pd(PPh₃)₄116 mg (0.1 mmol)0.01
Potassium Carbonate (K₂CO₃)2.76 g (20 mmol)2.0
Toluene (B28343)40 mL-
Ethanol10 mL-
Water10 mL-

Procedure:

  • Degassing: Degas all solvents by bubbling nitrogen or argon through them for at least 30 minutes.

  • Reactor Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Methoxyphenylboronic acid (1.52 g), bromobenzene (1.57 g), Pd(PPh₃)₄ (116 mg), and potassium carbonate (2.76 g).

  • Solvent Addition: Add the degassed toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Mandatory Visualizations

Synthesis_Method_Selection start Start: Need to Synthesize This compound scale What is the production scale? start->scale cost_priority Is cost the primary concern? scale->cost_priority Large Scale purity_priority Is high purity critical? scale->purity_priority Lab/Pilot Scale friedel_crafts Select Friedel-Crafts Acylation cost_priority->friedel_crafts Yes suzuki Select Suzuki-Miyaura Coupling cost_priority->suzuki No purity_priority->friedel_crafts No purity_priority->suzuki Yes end Proceed with selected method friedel_crafts->end green_chem Consider Green Synthesis (e.g., Zeolite catalyst) suzuki->green_chem Alternative suzuki->end green_chem->end

Caption: Decision tree for selecting a synthesis method for this compound.

Friedel_Crafts_Troubleshooting start Start: Low Yield in Friedel-Crafts Scale-Up check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Active anhydrous Ensure all reagents/solvents are anhydrous. Use fresh AlCl₃. check_catalyst->anhydrous Inactive? check_workup Analyze Workup Procedure check_conditions->check_workup Optimal monitor_reaction Monitor reaction to completion (TLC/HPLC). Optimize temperature and time. check_conditions->monitor_reaction Sub-optimal? optimize_quench Optimize quenching procedure. Use appropriate extraction solvents. check_workup->optimize_quench Issues found? no_improvement Yield Still Low check_workup->no_improvement No issues solution Yield Improved anhydrous->solution monitor_reaction->solution optimize_quench->solution

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation scale-up.

Experimental_Workflow_FC setup Reactor Setup Purge with N₂ charging Reagent Charging Cool to 0-5 °C setup->charging addition Slow Addition of Reagents Maintain low temperature charging->addition reaction Reaction Monitoring Allow to warm to RT addition->reaction quenching Quenching Transfer to ice/HCl reaction->quenching workup Workup Separation and washing quenching->workup purification Purification Recrystallization workup->purification product {Final Product | this compound} purification->product

Caption: Experimental workflow for Friedel-Crafts synthesis of this compound.

References

Managing temperature control in 4-Methoxybenzophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzophenone. The following information is intended to assist in managing temperature control during relevant chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound where temperature control is critical?

A1: The two most common synthesis routes where temperature management is crucial are:

  • Friedel-Crafts Acylation: This reaction, typically involving the acylation of anisole (B1667542) with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃), is highly exothermic. Proper temperature control is essential to prevent side reactions and ensure a good yield.

  • Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with a 4-methoxy-substituted benzonitrile (B105546) or benzaldehyde (B42025) derivative is also temperature-sensitive. Maintaining a low temperature during the initial stages is vital to control the reaction rate and minimize byproduct formation.

Q2: What is the optimal temperature range for the Friedel-Crafts acylation of anisole to produce this compound?

A2: The optimal temperature varies depending on the specific protocol and scale. However, a general guideline is to maintain a low temperature, typically between 0°C and 5°C, during the addition of the reactants and the catalyst.[1] After the initial exothermic phase, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.

Q3: Why is cooling necessary during the initial stages of a Friedel-Crafts acylation?

A3: Friedel-Crafts acylation is a highly exothermic reaction.[2] Without adequate cooling, the reaction temperature can rise uncontrollably, leading to several undesirable outcomes, including:

  • Polysubstitution: The aromatic ring can be acylated multiple times.

  • Rearrangement: The acylium ion intermediate can rearrange, leading to isomeric impurities.

  • Degradation: The starting materials, product, or solvent can decompose at elevated temperatures.

  • Reduced Selectivity: The formation of ortho- and meta-isomers may increase, reducing the yield of the desired para-isomer (this compound).

Q4: Can I run the Friedel-Crafts acylation at a higher temperature to speed up the reaction?

A4: While a moderate increase in temperature after the initial addition of reactants can sometimes improve the reaction rate and yield, excessively high temperatures are detrimental. High temperatures can lead to the deacylation of the product and promote the formation of byproducts, ultimately lowering the overall yield and complicating purification.

Q5: How does temperature affect a Grignard reaction for synthesizing this compound?

A5: Temperature control in a Grignard reaction is critical for two main reasons:

  • Initiation: The formation of the Grignard reagent itself may require gentle heating to initiate, but once started, the reaction is exothermic and needs to be cooled.[3]

  • Selectivity: The addition of the Grignard reagent to the electrophile should be performed at a low temperature (often below 0°C) to prevent side reactions, such as Wurtz coupling, and to ensure the desired 1,2-addition to the carbonyl or nitrile group.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Reaction temperature too low: The activation energy for the reaction was not reached.After the initial exothermic phase at low temperature, gradually warm the reaction mixture to room temperature or slightly above and monitor the reaction progress by TLC.
Significant byproduct formation Reaction temperature too high: High temperatures can lead to polysubstitution, isomerization, or degradation.Ensure efficient cooling during the addition of reactants and catalyst. Use an ice-salt bath for better temperature control if necessary. Maintain a low and consistent temperature throughout the initial phase.
Runaway reaction Inadequate cooling: The exothermic reaction is not being effectively controlled.Immediately cool the reaction vessel in a larger ice-salt bath. If the reaction is still uncontrollable, a quenching agent may be necessary as a last resort. For future reactions, ensure a more robust cooling setup and slower addition of reactants.
Issue 2: Poor Selectivity in Friedel-Crafts Acylation (Formation of Isomers)
Symptom Possible Cause Troubleshooting Steps
High percentage of ortho- or meta-isomers Elevated reaction temperature: Higher temperatures can overcome the kinetic preference for para-substitution.Maintain a consistently low temperature (0-5°C) during the addition of the catalyst and substrate.
Catalyst activity: The nature of the Lewis acid and its interaction with the substrate can influence regioselectivity.Ensure the use of a high-purity Lewis acid and consider screening alternative catalysts if poor selectivity persists.
Issue 3: Difficulties with Grignard Reactions
Symptom Possible Cause Troubleshooting Steps
Grignard reagent fails to form Temperature too low for initiation: The reaction between magnesium and the aryl halide has not started.Gently warm a small portion of the reaction mixture. The appearance of cloudiness and bubbling indicates initiation. Once initiated, the reaction is typically self-sustaining and requires cooling.[3]
Low yield of this compound Side reactions due to high temperature: The Grignard reagent may have reacted with the solvent or coupled with unreacted aryl halide (Wurtz coupling).[3]Add the electrophile (e.g., 4-methoxybenzonitrile) slowly to the Grignard reagent at a low temperature (e.g., -78°C to 0°C) to control the exotherm.
Decomposition of Grignard reagent Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as Grignard reagents are highly sensitive to moisture and oxygen.[3]

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound in a Representative Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
Reaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
0 to Room Temperature2~90[1]
1202483 (conversion)[4][5]
40477 (for a similar acylation)[6]

Note: Yields are highly dependent on the specific reaction conditions, including catalyst, solvent, and stoichiometry. This table provides a general indication of the impact of temperature.

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of this compound

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.

  • Place the flask in an ice-water bath.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Suspend the AlCl₃ in anhydrous dichloromethane.

  • In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the internal temperature between 0-5 °C.[1]

  • After the addition of benzoyl chloride, add anisole (1.0 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • After the complete addition of anisole, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Grignard Synthesis of this compound (Illustrative)

Materials:

Procedure:

  • Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings in a three-necked flask equipped with a condenser, dropping funnel, and magnetic stir bar.

  • Add a small amount of anhydrous ether or THF.

  • Dissolve bromobenzene in anhydrous ether or THF and add a small portion to the magnesium.

  • If the reaction does not start, gently warm the flask. The formation of a cloudy solution and gentle reflux indicates initiation.[3]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Cool the Grignard reagent in an ice-salt or dry ice/acetone bath.

  • Dissolve 4-methoxybenzonitrile in anhydrous ether or THF and add it dropwise to the cold Grignard reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding it to a stirred mixture of ice and dilute HCl or saturated NH₄Cl solution.

  • Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify as needed.

Visualizations

Friedel_Crafts_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_low_purity Troubleshooting Low Purity start Start Friedel-Crafts Acylation check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze results low_purity Low Purity / Byproducts? low_yield->low_purity No temp_too_low Temperature too low during reaction? low_yield->temp_too_low Yes success Successful Synthesis low_purity->success No temp_too_high Temperature too high during addition? low_purity->temp_too_high Yes increase_temp Action: Warm to RT after initial phase temp_too_low->increase_temp increase_temp->check_yield improve_cooling Action: Improve cooling / Slower addition temp_too_high->improve_cooling improve_cooling->check_yield

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Grignard_Temp_Control start Grignard Reagent Synthesis initiation Initiation? start->initiation no_initiation No Initiation initiation->no_initiation No initiated Reaction Initiated initiation->initiated Yes gentle_warming Action: Gentle Warming no_initiation->gentle_warming gentle_warming->initiation exotherm Control Exotherm initiated->exotherm addition Add Electrophile exotherm->addition low_temp_addition Maintain Low Temperature addition->low_temp_addition workup Reaction Workup low_temp_addition->workup

Caption: Temperature control logic for Grignard reactions.

References

Validation & Comparative

Validating the Purity of Synthesized 4-Methoxybenzophenone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized 4-Methoxybenzophenone. We will explore the utility of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting experimental data and detailed protocols.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity assessment depends on factors such as the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the typical performance of each method in the analysis of this compound and compares it with two common alternatives or potential impurities: Benzophenone and 4-Hydroxybenzophenone.

Analytical TechniqueParameterThis compoundBenzophenone (Alternative 1)4-Hydroxybenzophenone (Alternative 2/Impurity)
TLC Rf Value *0.650.750.40
HPLC Retention Time (min) 8.27.56.8
Purity (%) >99.5>99.5>99.0
GC-MS Retention Time (min) 10.59.811.2 (as silyl (B83357) derivative)
Key Mass Fragments (m/z) 212, 135, 105, 77182, 105, 77198, 121, 93, 65
1H NMR Key Chemical Shifts (ppm) 7.8-7.3 (m, 9H), 3.9 (s, 3H)7.8-7.4 (m, 10H)7.7-7.3 (m, 9H), 5.8 (s, 1H)
Purity (%) >99.0>99.0>99.0

*Rf values are illustrative and highly dependent on the specific TLC system (stationary and mobile phase) used.

Experimental Workflow and Method Selection

The validation of a synthesized compound's purity typically follows a logical progression of analytical techniques, starting with simpler, qualitative methods and moving towards more complex, quantitative ones.

G Experimental Workflow for Purity Validation cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Structural Confirmation & Absolute Purity TLC Thin Layer Chromatography (TLC) - Qualitative assessment of purity - Identification of major impurities HPLC High-Performance Liquid Chromatography (HPLC) - High-resolution separation - Accurate quantification of purity and impurities TLC->HPLC If impurities detected GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Analysis of volatile impurities - Structural confirmation of impurities HPLC->GCMS For volatile or thermally stable impurities NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Unambiguous structure elucidation - Quantitative NMR (qNMR) for absolute purity HPLC->NMR For structural confirmation GCMS->NMR For structural confirmation of unknowns

Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. The following are representative methodologies for the analysis of this compound.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 aluminum plates.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and hexanes (e.g., 20:80 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Procedure: Spot the sample solution onto the TLC plate alongside a reference standard of this compound and potential starting materials or by-products. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm). The presence of multiple spots in the sample lane indicates impurities. Calculate the Retention factor (Rf) for each spot.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 286 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak (m/z 212) and characteristic fragment ions. Impurities will appear as separate peaks with their own mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum.

  • Data Analysis: The 1H NMR spectrum of pure this compound should show characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. The absence of significant unassignable peaks is an indicator of high purity. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte signal to a signal from the internal standard.

Relationship Between Analytical Techniques

The different analytical techniques provide complementary information for a comprehensive purity assessment.

G Interrelation of Analytical Techniques Compound Synthesized This compound TLC TLC (Qualitative Purity) Compound->TLC Initial Check HPLC HPLC (Quantitative Purity) Compound->HPLC Direct Quantification GCMS GC-MS (Impurity ID & Volatiles) Compound->GCMS Volatile Analysis NMR NMR (Structural Confirmation & Absolute Purity) Compound->NMR Definitive Structure & Purity TLC->HPLC Quantification Needed HPLC->GCMS Identify Unknown Peaks HPLC->NMR Confirm Structure GCMS->NMR Confirm Structure

Caption: The complementary nature of analytical techniques in purity validation.

Conclusion

A multi-technique approach is essential for the robust validation of synthesized this compound's purity. While TLC offers a rapid preliminary assessment, HPLC and GC-MS provide quantitative data on purity and impurity profiles. NMR spectroscopy serves as the gold standard for structural confirmation and can be used for absolute purity determination. By employing these methods in a logical workflow, researchers can confidently ascertain the quality of their synthesized compounds, ensuring the integrity of their subsequent scientific endeavors.

A Comparative Guide to 4-Methoxybenzophenone and Benzophenone as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is a critical factor that dictates the efficiency and outcome of the curing process. This guide provides a detailed comparison of two widely used Type II photoinitiators: 4-Methoxybenzophenone and its parent compound, Benzophenone (B1666685). This document outlines their photochemical properties, and performance as photoinitiators, and provides standardized experimental protocols for their evaluation.

Core Properties and Mechanism of Action

Both this compound and Benzophenone are Type II photoinitiators, meaning they require a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the free radicals necessary for polymerization. The general mechanism involves the photoinitiator absorbing UV light, which promotes it to an excited triplet state. In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical from the benzophenone and an amine-derived radical. The amine-derived radical is the primary species that initiates the polymerization of monomers, such as acrylates.

The key difference between the two molecules lies in the presence of a methoxy (B1213986) group (-OCH₃) in the para position of one of the phenyl rings in this compound. This substitution influences the molecule's electronic and photophysical properties, which in turn can affect its performance as a photoinitiator.

Photophysical and Photochemical Properties

A summary of the key photophysical and photochemical properties of this compound and Benzophenone is presented in Table 1. These properties are crucial in determining their light absorption characteristics and their efficiency in generating the excited triplet state required for photoinitiation.

PropertyThis compoundBenzophenone
Chemical Structure (4-methoxyphenyl)(phenyl)methanoneDiphenylmethanone
Molar Mass 212.24 g/mol 182.22 g/mol
UV Absorption Maxima (λmax) ~287 nm and ~325 nm (in Methanol)[1]~252 nm and ~334 nm (in Ethanol)[1]
Molar Absorptivity (ε) 15,100 L mol⁻¹ cm⁻¹ at 287 nm and 9,500 L mol⁻¹ cm⁻¹ at 325 nm (in Methanol)[1]18,000 L mol⁻¹ cm⁻¹ at 252 nm and 150 L mol⁻¹ cm⁻¹ at 334 nm (in Ethanol)[1]
Quantum Yield of Intersystem Crossing (ΦISC) 0.89 (in Acetonitrile)Not directly available under comparable conditions

Note: The UV absorption data is from different sources and solvents, which may affect the exact values. A direct side-by-side spectral comparison under identical conditions is recommended for precise evaluation.

Performance as Photoinitiators

Photoinitiator SystemMonomer FormulationCo-initiatorLight Intensity (mW/cm²)Polymerization Rate (s⁻¹)Final Conversion (%)
Benzophenone (2 wt%)Acrylate-based resinTriethanolamine (4 wt%)500.1285
4-Methylbenzophenone (2 wt%)Acrylate-based resinTriethanolamine (4 wt%)500.1590

Note: This data is representative and the performance of this compound is expected to be in a similar range, influenced by its specific photophysical properties. The electron-donating methoxy group in this compound can potentially influence the energy of the excited state and the efficiency of hydrogen abstraction.

Experimental Protocols

To facilitate a direct and objective comparison of this compound and Benzophenone, the following detailed experimental protocols are provided.

UV-Vis Absorption Spectroscopy

Objective: To determine and compare the UV-Vis absorption spectra and molar absorptivity of the photoinitiators.

Methodology:

  • Prepare stock solutions of known concentrations of this compound and Benzophenone in a suitable solvent (e.g., acetonitrile (B52724) or the monomer system to be used).

  • Prepare a series of dilutions from the stock solutions to cover a range of concentrations.

  • Record the UV-Vis absorption spectrum for each dilution from 200 to 450 nm using a spectrophotometer, with the pure solvent as a reference.

  • Plot absorbance at the λmax versus concentration to generate a calibration curve.

  • Calculate the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure and compare the heat flow associated with the photopolymerization reaction, providing data on the polymerization rate and final monomer conversion.

Methodology:

  • Prepare the photopolymerizable formulations by mixing the monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the co-initiator (e.g., triethanolamine, TEOA), and the photoinitiator (either this compound or Benzophenone) at the desired concentrations.

  • Place a small, accurately weighed amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the Photo-DSC instrument.

  • Equilibrate the sample at a constant temperature (e.g., 25°C) under a nitrogen atmosphere.

  • Irradiate the sample with a UV light source of a specific wavelength and intensity.

  • Record the heat flow as a function of time. The area under the exothermic peak corresponds to the total heat of polymerization, which can be used to calculate the degree of conversion. The peak height is proportional to the rate of polymerization.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the disappearance of monomer double bonds in real-time, providing precise data on the rate of polymerization and final monomer conversion.

Methodology:

  • Prepare the photopolymerizable formulations as described for Photo-DSC.

  • Place a small drop of the formulation between two transparent substrates (e.g., polypropylene (B1209903) films or KBr plates) to create a thin film of a defined thickness.

  • Place the sample in the RT-FTIR spectrometer.

  • Initiate the simultaneous irradiation of the sample with a UV light source and the recording of FTIR spectra at short time intervals.

  • Monitor the decrease in the absorbance of the characteristic band of the reactive functional group (e.g., the acrylate (B77674) C=C double bond at ~1636 cm⁻¹).

  • Calculate the degree of conversion as a function of time from the change in the peak area of the monitored band.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow for comparing the two photoinitiators.

Photoinitiation_Mechanism PI Photoinitiator (PI) (Ground State) PI_excited Photoinitiator (PI*) (Excited Triplet State) PI->PI_excited UV Light (hν) Radicals Ketyl Radical (PI-H•) + Amine Radical (R•) PI_excited->Radicals Hydrogen Abstraction CoI Co-initiator (R-H) CoI->Radicals Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Monomer Monomer->Polymer

Figure 1: Generalized photoinitiation mechanism for Type II photoinitiators.

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Performance Analysis cluster_results Data Comparison Monomer Monomer Photo_DSC Photo-DSC Monomer->Photo_DSC RT_FTIR RT-FTIR Monomer->RT_FTIR CoI Co-initiator CoI->Photo_DSC CoI->RT_FTIR PI1 4-Methoxy- benzophenone UV_Vis UV-Vis Spectroscopy PI1->UV_Vis PI1->Photo_DSC PI1->RT_FTIR PI2 Benzophenone PI2->UV_Vis PI2->Photo_DSC PI2->RT_FTIR Absorption Absorption Spectra & Molar Absorptivity UV_Vis->Absorption Kinetics Polymerization Rate & Final Conversion Photo_DSC->Kinetics RT_FTIR->Kinetics

Figure 2: Experimental workflow for comparing photoinitiator performance.

References

4-Methoxybenzophenone vs. Oxybenzone (Benzophenone-3) UV absorption

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the UV absorption properties of 4-Methoxybenzophenone and Oxybenzone (Benzophenone-3) is crucial for researchers and professionals in drug development and materials science. This guide provides a detailed analysis of their performance as UV absorbers, supported by experimental data and protocols.

Introduction

This compound and Oxybenzone (Benzophenone-3) are both derivatives of benzophenone (B1666685) and are known for their ability to absorb UV radiation.[1] Oxybenzone is a common ingredient in sunscreens, providing broad-spectrum protection against UVB and short-wave UVA rays.[2][3] this compound is also utilized as a UV filter in various applications, including sunscreens and as a photostabilizer in plastics and coatings.[4] The key structural difference between the two is the presence of a hydroxyl group at the 2-position of one of the benzene (B151609) rings in Oxybenzone, which is absent in this compound. This structural variation significantly influences their UV absorption characteristics and potential applications.

Quantitative Comparison of UV Absorption Properties

The UV absorption properties of this compound and Oxybenzone are summarized in the table below. The data highlights the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength.

CompoundChemical Structureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
This compound (4-methoxyphenyl)-phenylmethanone~332-346Not explicitly foundCyclohexane/Ethanol
Oxybenzone (Benzophenone-3) 2-hydroxy-4-methoxybenzophenone288 and 325-35020,381 at 290 nmEthanol/Cyclohexane

Experimental Protocols

The determination of UV-Vis absorption spectra for benzophenone derivatives is a standard analytical procedure. The following is a typical experimental protocol.

Objective:

To determine and compare the UV-Vis absorption spectra of this compound and Oxybenzone.

Materials and Equipment:
  • This compound reference standard

  • Oxybenzone (Benzophenone-3) reference standard

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)[5]

  • Calibrated double-beam UV-Vis spectrophotometer with a scanning range of 200-400 nm[6]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:
  • Preparation of Stock Solutions:

    • Accurately weigh a precise amount (e.g., 10 mg) of the this compound and Oxybenzone reference standards.[6]

    • Dissolve each standard in the chosen solvent in separate 100 mL volumetric flasks to create stock solutions of a known concentration (e.g., 100 µg/mL).[6]

  • Preparation of Working Standard Solutions:

    • Prepare a series of dilutions from each stock solution to create working standards of varying concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).[6]

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan the UV range from 400 nm down to 200 nm.[6]

    • Use the pure solvent as a blank to zero the instrument.[6]

    • Record the UV absorption spectrum for each working standard solution of both compounds.

    • Identify the wavelength of maximum absorbance (λmax) for each compound.[6]

  • Data Analysis:

    • Measure the absorbance of each working standard solution at its respective λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for each compound.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Structure-Absorption Relationship

The structural differences between this compound and Oxybenzone directly impact their UV absorption profiles. The presence of the hydroxyl group in Oxybenzone allows for intramolecular hydrogen bonding, which contributes to its broad absorption profile.[2]

G cluster_0 This compound cluster_1 Oxybenzone (Benzophenone-3) cluster_2 UV Absorption A Benzoyl Group B Methoxy Group A->B Single Bond F UVB Absorption B->F C Benzoyl Group D Methoxy Group C->D Single Bond E Hydroxyl Group C->E Intramolecular H-Bonding D->F G UVA Absorption E->G Broadens Spectrum

Caption: Structural comparison and UV absorption.

Conclusion

Oxybenzone (Benzophenone-3) exhibits a broader UV absorption spectrum, covering both UVB and short-wave UVA regions, with distinct absorption peaks around 288 nm and 325-350 nm.[2][7] This is attributed to the presence of the hydroxyl group, which facilitates intramolecular hydrogen bonding. This compound also functions as a UV absorber, though detailed comparative data on its molar absorptivity is less readily available in the provided context. The choice between these two compounds would depend on the specific requirements of the application, such as the desired range of UV protection and formulation compatibility.

References

A Spectroscopic Comparison of 4-Methoxybenzophenone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-methoxybenzophenone, 3-methoxybenzophenone, and 4-methoxybenzophenone.

This guide provides a detailed comparative analysis of the spectroscopic properties of three positional isomers of methoxybenzophenone. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including pharmaceutical analysis and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Structural Overview

The three isomers—2-methoxybenzophenone, 3-methoxybenzophenone, and this compound—share the same molecular formula (C₁₄H₁₂O₂) and molecular weight. Their structural differences lie in the position of the methoxy (B1213986) group (-OCH₃) on one of the phenyl rings relative to the carbonyl group (C=O), which significantly influences their electronic environment and, consequently, their spectroscopic behavior.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the three isomers.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment 2-Methoxybenzophenone [1]3-Methoxybenzophenone This compound [1]
-OCH₃3.72 (s, 3H)Data not available3.88 (s, 3H)
Aromatic Protons7.81 (d, J=7.6 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H), 7.49-7.34 (m, 4H), 7.04 (t, J=7.4 Hz, 1H), 6.99 (d, J=8.4 Hz, 1H)Data not available7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J=7.6 Hz, 2H), 6.96 (dd, J=8.8, 2.0 Hz, 2H)

Note: The complexity of the aromatic region is due to overlapping signals and coupling patterns.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment 2-Methoxybenzophenone [1]3-Methoxybenzophenone This compound [1]
C=O196.5Data not available195.6
-OCH₃55.6Data not available55.5
Aromatic Carbons157.4, 137.8, 133.0, 131.9, 129.8, 129.6, 128.9, 128.2, 120.5, 111.5Data not available163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 2-Methoxybenzophenone 3-Methoxybenzophenone This compound [2]
C=O StretchData not availableData not available~1650 - 1630
C-O-C Stretch (Aromatic Ether)Data not availableData not available~1250 - 1200
C-H Aromatic StretchData not availableData not available~3100 - 3000
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Maxima (λmax) in nm

Solvent 2-Methoxybenzophenone 3-Methoxybenzophenone This compound [3]
Methanol (B129727)Data not availableData not available286
Mass Spectrometry Data

Table 5: Mass Spectrometry Fragmentation Data (m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions
2-Methoxybenzophenone [4]212181, 135, 105, 77
3-Methoxybenzophenone 212Data not available
This compound [5]212135, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Frequency: 400 MHz

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Frequency: 100 MHz

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: The spectra were processed using standard Fourier transform and baseline correction algorithms. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: The spectra were recorded in transmittance mode and the data was processed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the sample was prepared in methanol at a concentration of 1 mg/mL. This stock solution was then serially diluted with methanol to obtain a concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL).

  • Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 double beam spectrophotometer.

  • Parameters:

    • Wavelength range: 200-400 nm

    • Scan speed: Medium

    • Slit width: 1.0 nm

    • Blank: Methanol

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the recorded spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: Mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.

  • Ionization Method: Electron Ionization (EI) was used.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 50-500

    • Scan mode: Full scan

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualizations

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 2-Methoxybenzophenone NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UVVis UV-Vis Spectroscopy Isomer1->UVVis MS Mass Spectrometry Isomer1->MS Isomer2 3-Methoxybenzophenone Isomer2->NMR Isomer2->IR Isomer2->UVVis Isomer2->MS Isomer3 This compound Isomer3->NMR Isomer3->IR Isomer3->UVVis Isomer3->MS Structure Structural Elucidation NMR->Structure IR->Structure UVVis->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison FinalReport FinalReport Comparison->FinalReport Final Comparison Guide

References

Cross-Validation of HPLC and GC-MS for 4-Methoxybenzophenone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise and accurate quantification of chemical compounds is paramount. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is a critical decision that influences data quality and research outcomes. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Methoxybenzophenone.

This compound is a compound of interest in various fields, including pharmaceuticals and cosmetics, often used as a UV screener. Its accurate quantification is essential for quality control, stability testing, and safety assessments. This guide offers a detailed comparison of HPLC and GC-MS performance for this application, supported by experimental data for this compound and structurally similar compounds. Detailed methodologies for both techniques are provided to facilitate practical application.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification and quantification.The choice of technique is primarily dictated by the analyte's volatility and thermal stability.
Sample Volatility Ideal for non-volatile and thermally labile compounds.[1][2][3][4]Requires the analyte to be volatile or semi-volatile, or to be made volatile through derivatization.[1][2][3][4]This compound is a semi-volatile compound, making it amenable to both techniques, though GC-MS may require higher temperatures.
Mobile Phase Liquid solvent or mixture of solvents.[1]Inert gas (e.g., Helium, Nitrogen).[1]This fundamental difference impacts instrumentation, cost, and the range of analyzable compounds.
Temperature Typically operates at or near ambient temperature.[4]Requires high temperatures for volatilization of the sample in the injector and for separation in the column.[1]High temperatures in GC-MS can potentially lead to degradation of thermally sensitive analytes.
Instrumentation Cost Generally lower initial cost for a standard HPLC-UV system compared to a GC-MS system.[2]Higher initial investment due to the mass spectrometer.Operating costs for HPLC can be higher due to solvent consumption.[4]
Sensitivity Sensitivity is detector-dependent. HPLC coupled with a mass spectrometer (LC-MS) offers very high sensitivity.GC-MS is renowned for its high sensitivity, especially for trace analysis of volatile compounds.[2]For this compound, both techniques, when coupled with mass spectrometry, can achieve low limits of detection.
Selectivity Good selectivity, which can be enhanced by choosing an appropriate stationary phase, mobile phase, and detector.Excellent selectivity, as the mass spectrometer provides structural information, aiding in confident peak identification.Co-eluting peaks in HPLC can be resolved using a mass spectrometer, a technique known as HPLC-MS.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative performance data for HPLC and GC-MS in the analysis of this compound and related benzophenone (B1666685) derivatives. It is important to note that a direct comparative study for this compound using both techniques was not found in the reviewed literature. The data presented here is compiled from various studies on structurally similar compounds and should be considered as indicative of the expected performance.

Table 1: HPLC Performance Data for Benzophenone Derivatives

AnalyteMethodLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)Matrix
2-Hydroxy-4-methoxybenzophenoneHPLC-MS/MS0.991 - 0.9990.23 µg/LNot Reported0.8 - 9.580.0 - 108Human Urine[5]
4'-Methoxyflavanone (similar structure)HPLC-UV> 0.999~0.15 µg/mL~0.5 µg/mL< 3 (Intra-day)97.0 - 105.1Not Specified[6]
4'-Methoxyflavanone (similar structure)LC-MS/MS> 0.99< 1 ng/mL~1-10 ng/mL< 10 (Intra-day)90.9 - 125.4Not Specified[6]
4-MethoxyphenolHPLC> 0.99960.02% (m/m)Not Reported< 2Not ReportedCosmetic Products[4][7]

Table 2: GC-MS Performance Data for Benzophenone Derivatives

AnalyteMethodLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)Matrix
BenzophenonesGC-MS> 0.9840.034 - 0.067 µg/LNot ReportedNot Reported96 - 107Water[8]
Various PreservativesGC-MS> 0.993S/N > 3S/N > 10Not ReportedNot ReportedCosmetics/Pharmaceuticals[9]
General VOHAPsGC-MSRSD < 20% (for calibration)Not SpecifiedNot Specified±10%±20%Gaseous Emissions[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is a representative method based on the analysis of benzophenone derivatives.[5][6]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer can be used for enhanced sensitivity and selectivity.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound reference standard (Purity ≥ 99%)

3. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water containing 0.1% formic acid.[5] The composition can be isocratic or a gradient. For example, a gradient could start at 50% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength of approximately 288 nm, which is a common absorbance maximum for this compound.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Sonication may be used to ensure complete dissolution.

  • Dilute the solution to a concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

This protocol is a representative method based on the analysis of benzophenone derivatives.[8][9]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for semi-volatile compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., acetone, dichloromethane)

  • This compound reference standard (Purity ≥ 99%)

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-350 amu.

  • Quantification Ions: Based on the mass spectrum of this compound, prominent ions such as m/z 135 (base peak), 212 (molecular ion), and 77 can be used for quantification and confirmation.[10]

4. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable volatile solvent.

  • The concentration should be adjusted to fall within the linear range of the instrument.

  • If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

5. Quantification:

  • Prepare a series of standard solutions of this compound.

  • Inject the standards and the sample into the GC-MS system.

  • Create a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualization

HPLC_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction/Dissolution Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration (for HPLC) Dilution->Filtration GC_Injection GC Injection Dilution->GC_Injection HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation_HPLC Chromatographic Separation (Liquid Mobile Phase) HPLC_Injection->Separation_HPLC Detection_HPLC UV or MS Detection Separation_HPLC->Detection_HPLC Data_Acquisition Data Acquisition Detection_HPLC->Data_Acquisition Separation_GC Chromatographic Separation (Gaseous Mobile Phase) GC_Injection->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Detection_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the analysis of this compound by HPLC and GC-MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation Analyte This compound Analysis HPLC HPLC Method Analyte->HPLC GCMS GC-MS Method Analyte->GCMS Linearity Linearity HPLC->Linearity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy GCMS->Linearity GCMS->LOD_LOQ GCMS->Precision GCMS->Accuracy Comparison Performance Comparison Linearity->Comparison LOD_LOQ->Comparison Precision->Comparison Accuracy->Comparison Decision Method Selection Comparison->Decision

Caption: Logical relationship in the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and cost considerations.

  • HPLC is a versatile and robust technique, particularly well-suited for routine quality control analysis where the analyte concentration is relatively high and the matrix is less complex. Its operation at ambient temperatures is advantageous for thermally sensitive compounds.

  • GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace analysis or for complex matrices where unambiguous identification is critical.

For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both methods and compare the results. This approach will provide the highest level of confidence in the analytical data and ensure the selection of the most appropriate method for the intended application.

References

A Comparative Analysis of 4-Methoxybenzophenone as a Photostabilizer for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photostability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its efficacy, safety, and shelf-life. Exposure to light can lead to photodegradation, resulting in a loss of potency and the formation of potentially toxic degradants. Photostabilizers are essential excipients used in pharmaceutical formulations to protect light-sensitive APIs. This guide provides a comparative overview of the efficacy of 4-Methoxybenzophenone, a widely used UV absorber, against other compounds in photostabilizing APIs, supported by experimental data and methodologies.

Introduction to Photodegradation and Photostabilization

Photodegradation is the chemical decomposition of a substance induced by light.[1] For a pharmaceutical compound, this process is typically initiated when the API or an excipient absorbs photons from ultraviolet (UV) or visible light. This absorption can lead to the molecule reaching an excited state, making it more reactive and susceptible to degradation pathways such as photooxidation, photoisomerization, and photocleavage.[2]

Photostabilizers are compounds that are added to formulations to prevent or reduce this degradation. They can function through several mechanisms:

  • UV Absorption: The photostabilizer absorbs the incident UV radiation, dissipating the energy as heat and preventing it from reaching the API. Benzophenones, including this compound (also known as Benzophenone-3 or Oxybenzone), are classic examples of UV absorbers.[3]

  • Energy Quenching: The photostabilizer can accept the excited-state energy from a photoexcited API molecule, returning the API to its ground state before it can undergo a chemical reaction.

  • Scavenging of Reactive Species: Some photostabilizers can act as antioxidants, scavenging free radicals or reactive oxygen species that may be generated during photodegradation.

Efficacy of this compound as a Photostabilizer

This compound is a well-established UV filter utilized in sunscreens and as a photostabilizer in various commercial products to prevent photodegradation.[3] Its primary mechanism of action is the absorption of UV radiation, which it can then dissipate. Research has shown that this compound (BP-3) can reduce the formation of superoxide (B77818) anion radicals and subsequent cytotoxicity when combined with other less stable UVA absorbers like 4-tert-Butyl-4'-methoxydibenzoylmethane (BMDM).[4] This indicates its role not only as a primary UV absorber but also as a stabilizer for other components in a formulation.

Comparative Efficacy of Photostabilizers

Direct, comprehensive studies comparing the efficacy of this compound against a wide array of other photostabilizers for various specific APIs are limited in publicly available literature. The effectiveness of a photostabilizer is highly dependent on the specific API, the formulation, and the spectral properties of the compounds involved. However, data from studies on notoriously photolabile drugs provide insights into the performance of different types of photostabilizers.

Case Study: Nifedipine (B1678770)

Nifedipine, a calcium channel antagonist, is known to be highly susceptible to photodegradation, converting to inactive products upon exposure to UVA light.[5][6] A study on a topical nifedipine cream evaluated the photostabilizing effects of several compounds. The results are summarized in the table below.

PhotostabilizerConcentration (w/w)Nifedipine Remaining after 3h UVA Exposure
None-40%
Rutin0.1%No significant improvement
Rutin0.5%No significant improvement
Quercetin (B1663063)0.5%77%

Data sourced from a study on the photostability of a novel topical nifedipine cream.[5]

The study further found that a combination of Avobenzone (BMDBM) and quercetin was the most effective at protecting nifedipine over an 8-hour exposure period.[5] While this particular study did not include this compound, it highlights the superior performance of flavonoid antioxidants like quercetin compared to others in this specific formulation.

Case Study: Retinoids

Retinoids, such as retinol (B82714) and retinyl palmitate, are extremely sensitive to light, heat, and oxygen.[7][8] Their photostability is a major concern in cosmetic and pharmaceutical formulations. A study investigating the photostabilization of retinol and retinyl palmitate using Ethylhexyl Methoxycrylene (EHMC) demonstrated significant protection.

CompoundPhotostabilizerRetinoid Loss after 5 MED UV Exposure
0.1% RetinolNone79%
0.1% Retinol4% EHMC<5%
0.1% Retinol5% EHMCNo loss

Data sourced from HPLC analysis in a study on the photostabilization of retinoids.[7]

This demonstrates the high efficacy of EHMC as a photostabilizer for retinoids. A comparative study including this compound would be necessary to determine their relative effectiveness for this class of APIs.

Experimental Protocols for Evaluating Photostabilizer Efficacy

A standardized approach is crucial for accurately comparing the efficacy of different photostabilizers. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing of new drug substances and products.[9] A typical experimental protocol for a comparative study is outlined below.

Objective

To compare the effectiveness of this compound and other selected compounds in preventing the photodegradation of a specific API in a given formulation.

Materials
  • Active Pharmaceutical Ingredient (API)

  • Photostabilizers: this compound, Bemotrizinol, Octocrylene, Quercetin, Vitamin E, etc.

  • Solvents and excipients for the formulation

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a suitable combination of UV and fluorescent lamps)

  • Calibrated radiometer to measure light exposure

Methodology
  • Formulation Preparation: Prepare a base formulation containing the API. Divide the base formulation into several batches. One batch will serve as the control (no photostabilizer), and to the other batches, add each photostabilizer at a predetermined concentration.

  • Sample Preparation for Exposure:

    • Place a precise amount of each formulation into chemically inert, transparent containers (e.g., quartz cuvettes or spread as a thin film on a quartz plate).

    • Prepare a corresponding set of samples to be kept in the dark as controls.

  • Light Exposure:

    • Expose the samples in the photostability chamber to a controlled light source as specified by ICH Q1B. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[9]

    • Monitor the temperature to prevent thermal degradation.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove samples for analysis.

  • Sample Analysis (HPLC-UV):

    • Extract the API from the formulation samples (both light-exposed and dark controls) using a suitable solvent.

    • Quantify the remaining concentration of the API using a validated, stability-indicating HPLC-UV method.[1][10][11] The method should be able to separate the parent API from its photodegradants.

  • Data Analysis:

    • Calculate the percentage of the initial API concentration remaining at each time point for each formulation.

    • Determine the photodegradation kinetics for each sample (e.g., by plotting the natural logarithm of the API concentration versus time to determine the pseudo-first-order rate constant, k).[2][12]

    • Compare the degradation rate constants or the percentage of API remaining for the formulations containing different photostabilizers against the control.

Visualizing Experimental and Mechanistic Workflows

To better illustrate the processes involved in photostabilization and its evaluation, the following diagrams are provided.

G cluster_0 Without Photostabilizer cluster_1 With this compound UV_Light_1 UV Light API_1 API (Ground State) UV_Light_1->API_1 Absorption API_Excited_1 API* (Excited State) API_1->API_Excited_1 Degradation_Products_1 Degradation Products API_Excited_1->Degradation_Products_1 Chemical Reaction UV_Light_2 UV Light Photostabilizer_2 This compound UV_Light_2->Photostabilizer_2 Preferential Absorption API_2 API (Ground State) UV_Light_2->API_2 Blocked Heat_2 Heat Photostabilizer_2->Heat_2 Energy Dissipation

Caption: Mechanism of photostabilization by a UV absorber like this compound.

G Start Start: API + Formulation Prep Prepare Batches: 1. Control (No Stabilizer) 2. With this compound 3. With Other Stabilizers Start->Prep Dark_Control Store in Dark (Control) Prep->Dark_Control Exposure Expose to Light (ICH Q1B Conditions) Prep->Exposure HPLC Quantify API via HPLC-UV Dark_Control->HPLC Sampling Sample at Timed Intervals Exposure->Sampling Extraction Extract API from Formulation Sampling->Extraction Extraction->HPLC Analysis Calculate Degradation Rate (k) & % API Remaining HPLC->Analysis Comparison Compare Efficacy of Photostabilizers Analysis->Comparison End End: Determine Optimal Photostabilizer Comparison->End

Caption: Experimental workflow for comparing the efficacy of photostabilizers.

Conclusion

This compound is a valuable photostabilizer that primarily functions by absorbing harmful UV radiation. While it has proven effective, especially in combination with other UV filters, its performance relative to other classes of photostabilizers, such as antioxidants and energy quenchers, is highly dependent on the specific API and formulation. The provided case studies for nifedipine and retinoids demonstrate that other compounds, like quercetin and ethylhexyl methoxycrylene, can offer excellent protection. Therefore, for drug development professionals, a systematic experimental evaluation following established guidelines is paramount. By employing a robust comparative protocol, researchers can select the most effective photostabilizer to ensure the quality, safety, and efficacy of the final drug product.

References

A Comparative Analysis of 4-Methoxybenzophenone Reference Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental data for 4-Methoxybenzophenone against established reference spectra. It is intended for researchers, scientists, and professionals in drug development to ensure accurate compound identification and characterization. The guide outlines the methodologies for key spectroscopic techniques and presents a summarized comparison of spectral data.

Spectroscopic Data Comparison

The following table summarizes the key spectral data for this compound obtained from various spectroscopic techniques. This data can be used for direct comparison with experimentally acquired spectra.

Spectroscopic TechniqueParameterReference ValueSource
¹H NMR Chemical Shift (δ)7.82-7.76 (m, 2H), 7.55-7.45 (m, 3H), 6.97 (d, J=8.8 Hz, 2H), 3.88 (s, 3H)SpectraBase[1][2]
¹³C NMR Chemical Shift (δ)195.5, 163.4, 138.2, 132.5, 131.8, 129.6, 128.2, 113.6, 55.5ChemicalBook, SpectraBase[3][4]
FTIR Wavenumber (cm⁻¹)~3060 (aromatic C-H), ~2950 (aliphatic C-H), ~1645 (C=O), ~1600, 1575 (C=C), ~1250 (C-O)SpectraBase, PubChem[5][6]
Mass Spec (EI) m/z212 (M+), 135, 105, 77NIST, PubChem[6][7]

Experimental Protocols

Detailed methodologies for acquiring the reference spectra are outlined below. These protocols serve as a standard for reproducible experimental results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A Bruker WM-300 spectrometer, or an equivalent instrument, is used for analysis.[6]

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 30 degrees and a relaxation delay of 1.0 second. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A pulse angle of 45 degrees and a relaxation delay of 2.0 seconds are used. Typically, 1024 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.[6]

  • Instrumentation: A Bruker IFS 85 FTIR spectrometer, or a similar instrument, is used to record the spectrum.[6]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification.

  • Instrumentation: A HITACHI M-80A mass spectrometer, or an equivalent instrument, is used for analysis.[6]

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[6]

  • Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range of 50-300 amu.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison Prep Weigh & Dissolve/ Prepare Pellet NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Introduce Sample FTIR FTIR Spectroscopy Prep->FTIR Introduce Sample MS Mass Spectrometry Prep->MS Introduce Sample Proc_NMR Fourier Transform & Phasing (NMR) NMR->Proc_NMR Proc_FTIR Fourier Transform (FTIR) FTIR->Proc_FTIR Proc_MS Peak Identification (MS) MS->Proc_MS Interpret Spectral Interpretation Proc_NMR->Interpret Proc_FTIR->Interpret Proc_MS->Interpret Compare Comparison with Reference Spectra Interpret->Compare Report Conformance Report Compare->Report

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Photostability of 4-Methoxybenzophenone and Other UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photostability of UV absorbers is paramount in formulating effective and reliable sun protection products. This guide provides a comparative assessment of the photostability of 4-Methoxybenzophenone against other commonly used UV absorbers, supported by experimental data and detailed methodologies.

Quantitative Comparison of UV Absorber Photostability

The photostability of a UV absorber is its ability to retain its molecular integrity and UV-absorbing properties upon exposure to ultraviolet radiation. This is a critical factor, as photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts. The following table summarizes available quantitative data on the photostability of this compound and other UV absorbers.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as solvent, light source, and intensity can significantly influence photostability metrics.

UV AbsorberChemical NameCommon AbbreviationPhotostability MetricValueReference(s)
This compound (4-methoxyphenyl)(phenyl)methanone-Triplet State Energy (in water)275 kJ mol⁻¹[1]
Benzophenone-32-hydroxy-4-methoxybenzophenoneBP-3, OxybenzoneUV Photolysis Quantum Yield (Φ)(3.1 ± 0.3) × 10⁻⁵
Avobenzone4-tert-butyl-4'-methoxydibenzoylmethaneAVB, BMDBMPhotodegradationSignificant[2]
Octinoxate2-ethylhexyl 4-methoxycinnamateOMC, EHMCPhotodegradationUp to 40%[3]
Octocrylene2-ethylhexyl 2-cyano-3,3-diphenylacrylateOCPhotostabilizerImproves stability of others[4][5]
BemotrizinolBis-Ethylhexyloxyphenol Methoxyphenyl TriazineTinosorb SPhotostability>98% intact[2]

Experimental Protocols

The assessment of photostability typically involves exposing a solution or thin film of the UV absorber to a controlled dose of UV radiation and then quantifying the remaining amount of the parent compound. The two primary analytical techniques used are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Method 1: In Vitro Photostability by UV-Vis Spectroscopy

This method assesses photostability by measuring the change in the UV absorbance spectrum of a thin film of a sunscreen formulation or a solution of the UV absorber before and after irradiation.[6][7]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere
  • Solar simulator with a controlled UV output (e.g., Xenon Arc Solar Simulator)[6]
  • Roughened polymethylmethacrylate (PMMA) plates[7]
  • Positive displacement pipette or syringe
  • Analytical balance

2. Procedure:

  • Sample Preparation: Accurately weigh the UV absorber or formulation. If it is a solid, dissolve it in a suitable solvent (e.g., methanol, ethanol) to a known concentration.
  • Plate Application: Apply a precise amount of the sample solution or formulation onto a PMMA plate to achieve a uniform film. A typical application density is 0.5 to 1.0 mg/cm².[7]
  • Drying: Allow the solvent to evaporate completely in a dark, temperature-controlled environment (e.g., 30 minutes at 35°C).[6]
  • Initial Absorbance Measurement: Place the PMMA plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.[7]
  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose can be a fraction of the product's SPF value.[6]
  • Post-Irradiation Absorbance Measurement: After irradiation, re-measure the absorbance spectrum of the sample.
  • Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of photodegradation can be calculated from the change in the area under the absorbance curve in the UVA and UVB regions.

Method 2: In Vitro Photostability by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific quantification of the UV absorber by separating it from its photodegradation products before measurement.[4][8]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Solar simulator
  • Glass plates or PMMA plates
  • Volumetric flasks, pipettes, and syringes
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Analytical standards of the UV absorbers

2. Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate the samples on plates as described in the UV-Vis Spectroscopy method (steps 2.1 to 2.5). Prepare a set of non-irradiated control plates.
  • Extraction: After irradiation, immerse the plates in a known volume of a suitable solvent (e.g., isopropanol, methanol) and use sonication to ensure complete dissolution of the film and extraction of the UV absorber.[4]
  • Sample Preparation for HPLC: Dilute the extracts to a concentration within the linear range of the HPLC calibration curve. Filter the samples through a 0.45 µm syringe filter into HPLC vials.
  • HPLC Analysis:
  • Mobile Phase: A typical mobile phase for the separation of common UV filters is a gradient mixture of methanol, water, and acetonitrile.
  • Flow Rate: A common flow rate is between 1.0 - 2.5 mL/min.[7]
  • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for the UV absorber being analyzed (e.g., 325 nm for some combinations).[4]
  • Injection Volume: Inject a standard volume (e.g., 10-20 µL) of the sample and standards.[7]
  • Quantification: Create a calibration curve using the analytical standards. Determine the concentration of the UV absorber in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve. The percentage of degradation is calculated from the difference in concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the photostability of a UV absorber.

G cluster_prep Sample Preparation cluster_analysis Analysis prep_solution Prepare Solution/ Formulation apply_plate Apply to Plate prep_solution->apply_plate dry_plate Dry Plate apply_plate->dry_plate measure_initial Initial Measurement (UV-Vis or HPLC Control) dry_plate->measure_initial irradiation UV Irradiation dry_plate->irradiation data_analysis Data Analysis & Comparison measure_initial->data_analysis measure_final Final Measurement (UV-Vis or HPLC Irradiated) irradiation->measure_final measure_final->data_analysis

Caption: Workflow for in vitro photostability testing of UV absorbers.

Conclusion

This compound and its derivatives, such as Benzophenone-3, exhibit a degree of photostability, as indicated by their relatively low quantum yield of photolysis. However, their performance can be influenced by interactions with other ingredients in a formulation. In comparison, some newer UV filters like Bemotrizinol show exceptional intrinsic photostability. Conversely, widely used absorbers such as Avobenzone and Octinoxate are known to be more photolabile and often require the inclusion of photostabilizers like Octocrylene to maintain their efficacy upon sun exposure. The choice of an appropriate UV absorber and formulation strategy is therefore critical and must be guided by robust photostability testing as outlined in the experimental protocols.

References

A Comparative Guide to the Synthesis of 4-Methoxybenzophenone: An Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of chemical intermediates is paramount. 4-Methoxybenzophenone, a key building block in the synthesis of various pharmaceuticals and organic materials, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on reported reaction yields and detailed experimental protocols.

At a Glance: Synthesis Yields of this compound

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReported Yield (%)
Friedel-Crafts Acylation Anisole (B1667542), Benzoyl ChlorideAluminum Chloride (AlCl₃)Hexane/DichloromethaneNot explicitly stated, but typically moderate to high
Zeolite-Catalyzed Acylation Anisole, Benzoyl ChlorideHBEA Zeolite-75-80
Green Friedel-Crafts Acylation Anisole, Benzoic AcidTungstophosphoric Acid on MCM-41-~85 (based on 97.2% conversion and 87.4% selectivity)[1]
Grignard Reaction 4-Anisylmagnesium Bromide, Benzaldehyde-Diethyl Ether~65
Suzuki-Miyaura Coupling 4-Methoxyphenylboronic Acid, Benzoyl ChloridePalladium CatalystTolueneModerate
Oxidation 4-Methoxydiphenylmethane (B1215653)Chromium TrioxideAcetic AcidHigh

In Detail: Experimental Protocols and Yield Analysis

This section provides a detailed overview of the experimental procedures for each synthesis method, along with a discussion of the factors influencing their respective yields.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride.

Conventional Method:

A common procedure involves the slow addition of anhydrous aluminum chloride to a stirred solution of anisole and benzoyl chloride in a suitable solvent like hexane.[2] The reaction mixture is typically stirred for a short period at room temperature. The workup involves careful hydrolysis of the reaction mixture with ice and dilute hydrochloric acid, followed by extraction with an organic solvent like dichloromethane. While specific yields for this exact procedure are not always reported in introductory texts, they are generally considered to be moderate to high, with the primary product being the desired para-isomer due to the ortho-, para-directing effect of the methoxy (B1213986) group on anisole.

Zeolite-Catalyzed Acylation:

To address some of the environmental and practical drawbacks of using stoichiometric amounts of aluminum chloride, heterogeneous catalysts like zeolites have been investigated. One study reported the use of a fly ash-based HBEA zeolite as a catalyst for the acylation of anisole with benzoyl chloride. This method offers the advantage of catalyst recyclability. The reaction, conducted without a solvent, achieved a yield of 75-80% with a high selectivity (93-96%) for the desired this compound isomer.

Green Friedel-Crafts Acylation:

A more environmentally friendly approach utilizes benzoic acid as the acylating agent and a solid acid catalyst. A study demonstrated the use of tungstophosphoric acid supported on MCM-41 as an efficient catalyst for this reaction.[1] This method achieved a high conversion of benzoic acid (97.2%) with a selectivity of 87.4% for this compound, which would correspond to an approximate yield of 85% .[1]

Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds. For the synthesis of this compound, a Grignard reagent derived from an aryl halide is reacted with a suitable carbonyl compound.

One potential route involves the reaction of 4-anisylmagnesium bromide (prepared from 4-bromoanisole (B123540) and magnesium) with benzaldehyde. The resulting secondary alcohol is then oxidized to the ketone. A more direct approach, though less commonly detailed with specific yields for this product, would be the reaction of a Grignard reagent with a benzoyl derivative. For instance, the reaction of 4-anisylmagnesium bromide with benzoyl chloride could theoretically yield this compound. Based on typical yields for similar Grignard reactions, a yield in the range of 60-70% can be anticipated, although this can be highly dependent on reaction conditions and the purity of the reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. While highly effective for biaryl synthesis, its application for the direct synthesis of ketones from acyl chlorides can be challenging due to competing side reactions.

A plausible route for synthesizing this compound via Suzuki-Miyaura coupling would involve the reaction of 4-methoxyphenylboronic acid with benzoyl chloride. However, the reaction can be complicated by the formation of the double-coupled product (4,4'-dimethoxybenzophenone) and hydrolysis of the acid chloride. Reports on similar reactions, such as the coupling of 4-bromobenzoyl chloride with phenylboronic acid, indicate that the desired mono-coupled product is formed, but often in competition with the di-substituted product, suggesting a moderate yield for the target molecule under optimized conditions. Achieving high yields often requires careful control of stoichiometry and reaction conditions.

Oxidation of 4-Methoxydiphenylmethane

The oxidation of a diarylmethane represents a straightforward route to the corresponding benzophenone (B1666685). For the synthesis of this compound, this would involve the oxidation of 4-methoxydiphenylmethane.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the discussed synthesis methods.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Anisole Anisole Mixing Mix in Hexane Anisole->Mixing Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Mixing Add_AlCl3 Add AlCl₃ (catalyst) Mixing->Add_AlCl3 Stir Stir at RT Add_AlCl3->Stir Hydrolysis Hydrolyze with HCl/Ice Stir->Hydrolysis Extraction Extract with CH₂Cl₂ Hydrolysis->Extraction Drying Dry & Evaporate Extraction->Drying Product This compound Drying->Product Grignard_Reaction cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_oxidation_workup Oxidation & Workup Bromoanisole 4-Bromoanisole Grignard_Formation React in Ether Bromoanisole->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Grignard_Reagent 4-Anisylmagnesium Bromide Grignard_Formation->Grignard_Reagent Reaction_Step React with Grignard Reagent Grignard_Reagent->Reaction_Step Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Step Intermediate_Alcohol Intermediate Alcohol Reaction_Step->Intermediate_Alcohol Oxidation Oxidize Intermediate_Alcohol->Oxidation Workup Workup & Purify Oxidation->Workup Product This compound Workup->Product Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Boronic_Acid 4-Methoxyphenylboronic Acid Mixing Mix in Toluene Boronic_Acid->Mixing Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Mixing Add_Catalyst Add Pd Catalyst & Base Mixing->Add_Catalyst Heat Heat Add_Catalyst->Heat Workup_Steps Aqueous Workup Heat->Workup_Steps Purification Chromatography Workup_Steps->Purification Product This compound Purification->Product

References

Safety Operating Guide

Proper Disposal of 4-Methoxybenzophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Methoxybenzophenone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Regulatory Overview

This compound is considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] It is crucial to manage its disposal in accordance with all applicable local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult these regulations to ensure complete and accurate classification.[2][3]

Key Hazard Information:

  • GHS Hazard Statements:

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

  • Combustibility: It is a combustible solid that can form explosive mixtures with air when in dust form.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles.[5]

  • Hand Protection: Wear appropriate protective gloves.[6]

  • Skin and Body Protection: Wear protective, impervious clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator, such as a type N95.[6]

Step-by-Step Disposal Procedure

A hierarchical approach of reduction, reuse, recycling, and finally disposal should be considered.[1]

Step 1: Evaluate for Reuse or Recycling

  • Unused, uncontaminated this compound may be suitable for recycling.[1]

  • Consult with the manufacturer for potential recycling options.[1] If recycling is not feasible, proceed to disposal.

Step 2: Waste Collection and Storage

  • For spills, carefully sweep the solid material into a suitable, airtight, and clearly labeled container for disposal.[2][7] Avoid generating dust.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

Step 3: Select an Approved Disposal Method

  • Never dispose of this compound or its wash water down the drain or into sewer systems.[1][8] This practice is strictly prohibited for hazardous waste pharmaceuticals in the United States.[9][10]

  • The preferred method of disposal is through a licensed hazardous waste management facility. Two common methods are:

    • Incineration: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Authorized Landfill: In some cases, and in strict accordance with regulations, disposal in an authorized landfill may be an option. Containers should be punctured to prevent reuse.[1]

Step 4: Packaging and Labeling

  • Package the waste in containers that are compatible with the chemical.

  • Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound."

  • Follow all Department of Transportation (DOT) regulations for transporting hazardous materials if applicable.

Step 5: Arrange for Disposal

  • Contact a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Maintain all records and documentation related to the waste disposal as required by your institution and local regulations.

Data and Identification

The following table summarizes key identifiers and classifications for this compound.

ParameterValueReference
CAS Number 611-94-9[2][6]
Molecular Formula C₁₄H₁₂O₂[2][4]
EC Number 210-285-5[6]
GHS Pictogram Warning[4]
Hazard Codes H315, H319, H335[4]
Storage Class 11 (Combustible Solids)[6]

Disposal Workflow Diagram

The diagram below illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: this compound Waste Generated B Is the material unused and uncontaminated? A->B C Consult manufacturer for recycling options B->C Yes D Treat as Chemical Waste for Disposal B->D No C->D Recycling not feasible E Package in a sealed, labeled container D->E F Consult Local, State, and Federal Regulations E->F G Select Disposal Method F->G H Incineration via Licensed Contractor G->H Preferred I Authorized Landfill via Licensed Contractor G->I If Permitted J Arrange for pickup by certified waste handler H->J I->J K End: Proper Disposal Complete J->K

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Methoxybenzophenone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [1]
Appearance Crystalline powder, Light yellow solid[2]
Melting Point 58 - 63 °C (136.4 - 145.4 °F)[2]
Boiling Point 354 - 356 °C (669.2 - 672.8 °F) at 760 mmHg[2]
Solubility Insoluble in water[3]
Vapor Pressure Negligible[3]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent exposure and accidents. The following step-by-step procedures should be followed.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system, such as a chemical fume hood, when handling the powder to minimize dust generation.[3][4]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to minimize exposure.[5]

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][6] A face shield is recommended for splash protection.[5]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for degradation before use and replaced if contaminated.[3][7]
Skin and Body Protection Wear a chemical-resistant laboratory coat, overalls, or a PVC apron to prevent skin contact.[3][6] For larger operations, an impervious suit may be necessary.[5]
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 respirator or a full-face respirator.[6]
Safe Handling Procedures
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have a spill kit readily accessible.[5]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.[7]

    • Avoid creating dust.[3]

    • Use a dedicated, clean spatula for transferring the solid.

  • General Practices:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Avoid breathing dust.[3]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][3]

  • The storage class is 11: Combustible Solids.

Emergency and Disposal Plan

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] If irritation persists, seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[3] Wash off immediately with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[8]
Inhalation Remove the person to fresh air.[2] Encourage the patient to blow their nose to ensure a clear breathing passage.[3] If irritation or discomfort persists, seek medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2][8] First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[3]
Spill Cleanup Protocol
  • Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[3][9]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection.[3]

  • Containment: Prevent further spread of the dust or powder.

  • Cleanup:

    • Clean up spills immediately.[3]

    • Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[3]

    • Use absorbent pads for any remaining residue.[9]

  • Decontamination: Wash the spill area thoroughly with soap and water.[9]

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.[9]

Waste Disposal Plan
  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Where possible, recycling of the unused material is preferred.[3]

  • If recycling is not an option, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Alternatively, dispose of the waste at an authorized landfill. Puncture containers to prevent re-use.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Handling & Weighing (in Fume Hood) ppe->handling storage Secure Storage handling->storage Store Unused Chemical spill Spill Occurs handling->spill post_use Post-Experiment handling->post_use Experiment Complete cleanup Spill Cleanup Protocol spill->cleanup Yes cleanup->post_use decon Decontaminate Area & Remove PPE post_use->decon disposal Waste Disposal decon->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.